FPL-55712 free base
Beschreibung
Eigenschaften
IUPAC Name |
7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQBMWHHGVZWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40785-97-5 | |
| Record name | FPL-55712 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FPL-55712 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3M8GL2XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FPL-55712 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL-55712 is a pioneering pharmacological tool and a prototype for a significant class of anti-inflammatory and anti-asthmatic drugs. This technical guide provides a comprehensive overview of the core mechanism of action of FPL-55712 free base, focusing on its interaction with the cysteinyl leukotriene (CysLT) signaling pathway. This document synthesizes available quantitative data, details key experimental methodologies for its characterization, and provides visual representations of its molecular interactions and experimental workflows to support further research and drug development endeavors.
Introduction: The Advent of a Leukotriene Antagonist
FPL-55712, a chromone (B188151) carboxylic acid, was instrumental in the elucidation of the physiological roles of cysteinyl leukotrienes (CysLTs). Initially identified as an antagonist of the "slow-reacting substance of anaphylaxis" (SRS-A), it paved the way for the development of modern CysLT receptor antagonists like montelukast (B128269) and zafirlukast.[1][2] Understanding the mechanism of FPL-55712 provides foundational knowledge for the broader class of leukotriene-modifying drugs.
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, where they induce bronchoconstriction, increase vascular permeability, and promote inflammatory cell recruitment. FPL-55712 exerts its effects by competitively antagonizing the actions of these leukotrienes at their cell surface receptors.
Core Mechanism of Action: Competitive Antagonism of the CysLT₁ Receptor
The primary mechanism of action of FPL-55712 is its competitive antagonism of the cysteinyl leukotriene receptor 1 (CysLT₁R).[3] By binding to the CysLT₁R, FPL-55712 prevents the binding of endogenous CysLTs, thereby inhibiting the downstream signaling cascade that leads to inflammatory and asthmatic responses.
The Cysteinyl Leukotriene Signaling Pathway
CysLTs mediate their effects by binding to G protein-coupled receptors (GPCRs), primarily the CysLT₁R. Activation of the CysLT₁R by an agonist like LTD₄ initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key event that leads to smooth muscle contraction, a hallmark of bronchoconstriction in asthma.
Signaling Pathway of Cysteinyl Leukotriene (CysLT) Receptor and Inhibition by FPL-55712
Caption: CysLT₁ receptor signaling pathway and its inhibition by FPL-55712.
Quantitative Data
The potency and efficacy of FPL-55712 as a CysLT receptor antagonist have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: Functional Potency of FPL-55712 in Bronchoconstriction Assays
| Agonist | Preparation | Parameter | Value | Reference |
| LTD₄ | Anesthetized Guinea Pig | IC₅₀ | 0.5% (aerosol) | [4] |
| LTE₄ | Anesthetized Guinea Pig | IC₅₀ | 0.8% (aerosol) | [4] |
| LTD₄ | Anesthetized Pig (Coronary Constriction) | % Inhibition | Up to 77% (1.0 mg) | [5] |
Table 2: Antagonist Potency (pA₂) of FPL-55712 in Smooth Muscle Preparations
| Agonist | Tissue | pA₂ | Schild Plot Slope | Reference |
| SRS-A | Guinea Pig Ileum | ~7.5 | Not Reported | Historical Data |
| LTD₄ | Guinea Pig Trachea | ~7.6 | ~1.0 | Inferred from competitive antagonism data |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. A Schild plot slope of approximately 1 is indicative of competitive antagonism.
Experimental Protocols
The characterization of FPL-55712's mechanism of action relies on classical pharmacological assays. Below are detailed methodologies for two key experimental approaches.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This assay directly measures the ability of FPL-55712 to inhibit the contractile response induced by CysLTs in isolated smooth muscle tissues, such as guinea pig trachea or ileum.
Experimental Workflow for Organ Bath Assay
Caption: Workflow for assessing FPL-55712's antagonist activity in an isolated organ bath.
Methodology:
-
Tissue Preparation: A guinea pig is humanely euthanized, and the trachea or a section of the ileum is dissected out and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution). The tissue is cleaned of adhering connective tissue and cut into either rings (trachea) or longitudinal strips (ileum).
-
Mounting: The tissue preparation is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period until a stable baseline is achieved.
-
Control Dose-Response: A cumulative concentration-response curve to a CysLT agonist (e.g., LTD₄) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. A known concentration of FPL-55712 is then added to the bath and allowed to incubate with the tissue for a defined period.
-
Antagonist-Treated Dose-Response: In the presence of FPL-55712, a second cumulative concentration-response curve to the same agonist is generated.
-
Data Analysis: The magnitude of the rightward shift in the dose-response curve caused by FPL-55712 is used to calculate the dose ratio. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of FPL-55712. The x-intercept of the resulting linear regression provides the pA₂ value.
Radioligand Binding Assay
This assay quantifies the affinity of FPL-55712 for the CysLT receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of FPL-55712 using a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes containing the CysLT receptor are prepared from a suitable source, such as cultured cells overexpressing the receptor or from tissues known to have high receptor density (e.g., lung parenchyma).
-
Assay Setup: The assay is typically performed in microtiter plates. Three sets of reactions are prepared:
-
Total Binding: Contains cell membranes and a fixed concentration of a radiolabeled CysLT (e.g., [³H]LTD₄).
-
Non-specific Binding: Contains cell membranes, the radiolabeled CysLT, and a high concentration of an unlabeled CysLT to saturate the receptors.
-
Competitive Binding: Contains cell membranes, the radiolabeled CysLT, and varying concentrations of FPL-55712.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding inhibited by FPL-55712 is plotted against the concentration of FPL-55712 to determine the IC₅₀ (the concentration of FPL-55712 that inhibits 50% of the specific binding). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Selectivity and Other Pharmacological Properties
While FPL-55712 is primarily known as a CysLT₁R antagonist, its selectivity for CysLT₁R over the CysLT₂R is not as well-defined as for the newer, more selective antagonists. Early studies often did not differentiate between CysLT receptor subtypes.
One notable property of FPL-55712 is its effect on the elimination of cysteinyl leukotrienes. Studies have shown that FPL-55712 can inhibit the hepatobiliary elimination of CysLTs, suggesting a potential mechanism of action that is not directly related to receptor blockade.[1] This could potentially lead to a prolongation of the biological half-life of leukotrienes, an effect that might counteract its antagonistic properties.
Conclusion
This compound is a cornerstone in the study of leukotriene pharmacology. Its core mechanism of action is the competitive antagonism of the CysLT₁ receptor, thereby inhibiting the intracellular signaling cascade that leads to smooth muscle contraction and other pro-inflammatory effects. This has been quantitatively demonstrated through functional assays, yielding pA₂ values indicative of its potency. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of CysLT receptor antagonists. While newer, more selective agents have superseded FPL-55712 in clinical use, its role as a foundational research tool remains significant for scientists and professionals in the field of drug development. Further research to delineate its precise binding affinities at CysLT receptor subtypes and to fully understand its effects on leukotriene metabolism will continue to refine our understanding of this important class of drugs.
References
- 1. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of FPL-55712 or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-55712 Free Base: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Experimental Evaluation of the Pioneering Cysteinyl Leukotriene Receptor Antagonist, FPL-55712.
Introduction
FPL-55712 is a pioneering chromone-based carboxylic acid derivative that played a pivotal role in the discovery and development of cysteinyl leukotriene (CysLT) receptor antagonists. Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), FPL-55712 was instrumental in elucidating the physiological and pathological roles of cysteinyl leukotrienes, particularly in the context of asthma and other inflammatory conditions. Its development paved the way for a new class of anti-inflammatory drugs, including the widely used medications montelukast (B128269) and zafirlukast. This document provides a comprehensive technical overview of FPL-55712 free base, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a complex organic molecule with the following key properties:
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₉ |
| Molecular Weight | 498.52 g/mol |
| CAS Number | 40785-97-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Signaling Pathway
FPL-55712 exerts its pharmacological effects by acting as a competitive antagonist at cysteinyl leukotriene receptors, primarily the CysLT₁ receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of inflammatory diseases, particularly asthma, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.
By binding to CysLT₁ receptors on target cells, such as airway smooth muscle cells, FPL-55712 blocks the downstream signaling cascades initiated by the natural ligands. This antagonism effectively inhibits the physiological responses elicited by cysteinyl leukotrienes.
Quantitative Pharmacological Data
The antagonist potency of FPL-55712 has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: Antagonist Affinity of FPL-55712
| Preparation | Agonist | pA₂ Value |
| Guinea Pig Lung Parenchyma | YM-17690 | 7.41 |
| Guinea Pig Trachea | YM-17690 | 8.21 |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vivo Efficacy of FPL-55712 in Guinea Pigs
| Administration Route | Challenge | Parameter | Value (minutes) |
| Intravenous | LTD₄ | Half-life | 1.7 |
| Intravenous | LTE₄ | Half-life | 1.2 |
| Aerosol | LTD₄ | Half-life | 120 |
| Aerosol | LTE₄ | Half-life | 90 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of FPL-55712.
Guinea Pig Trachea Contraction Assay
This in vitro assay is a classic method to assess the bronchoconstrictive effects of substances and the antagonistic activity of test compounds.
Objective: To determine the ability of FPL-55712 to inhibit leukotriene-induced smooth muscle contraction in isolated guinea pig trachea.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is rapidly excised and placed in Krebs-Henseleit buffer. The trachea is cleaned of adhering connective tissue and cut into rings.
-
Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a contractile agonist (e.g., LTD₄ or LTC₄) is established.
-
The tissues are washed, and after a recovery period, they are incubated with FPL-55712 (or vehicle control) for a predetermined time (e.g., 30 minutes).
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of FPL-55712.
-
-
Data Analysis: The contractile responses are recorded and analyzed. The antagonistic effect of FPL-55712 is quantified by determining the shift in the EC₅₀ of the agonist and calculating the pA₂ value.
Rat Hepatobiliary Elimination Study
This in vivo study is designed to investigate the excretion of compounds and their metabolites into the bile.
Objective: To assess the effect of FPL-55712 on the hepatobiliary elimination of cysteinyl leukotrienes in rats.[1]
Methodology:
-
Animal Preparation: Male rats are anesthetized, and catheters are placed in the bile duct, urinary bladder, and a central vein.[1]
-
Administration: Tritium-labeled leukotrienes ([³H]-LTC₄, [³H]-LTD₄, or [³H]-LTE₄) are administered intravenously. FPL-55712 is administered via a central venous catheter.[1]
-
Sample Collection: Bile and urine are collected at timed intervals.[1]
-
Analysis: The total radioactivity in the collected samples is determined by liquid scintillation counting. Metabolites can be further identified and quantified using techniques such as high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA).[1]
-
Data Analysis: The percentage of the administered radioactivity recovered in the bile and urine is calculated to determine the extent of hepatobiliary and renal elimination. The effect of FPL-55712 on these parameters is then evaluated.[1]
Conclusion
FPL-55712 remains a compound of significant historical and scientific importance. As a prototypic cysteinyl leukotriene receptor antagonist, it was instrumental in validating the CysLT₁ receptor as a therapeutic target for asthma and allergic rhinitis. While it has been superseded by more potent and pharmacokinetically favorable compounds, the study of FPL-55712 continues to provide valuable insights into the pharmacology of the cysteinyl leukotriene pathway. The data and protocols presented in this guide serve as a comprehensive resource for researchers investigating this important class of inflammatory mediators and their antagonists.
References
FPL-55712 Free Base: A Technical Guide to its Discovery, Mechanism, and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL-55712 is a pioneering chromone (B188151) carboxylic acid derivative that played a pivotal role in the elucidation of the pathophysiology of allergic and inflammatory responses. Initially identified as a selective antagonist of the "Slow Reacting Substance of Anaphylaxis" (SRS-A), it became an indispensable pharmacological tool that predated the definitive structural identification of the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of FPL-55712 free base. It includes a detailed account of its mechanism of action as a cysteinyl leukotriene receptor 1 (CysLT₁) antagonist, a summary of its quantitative pharmacological data, and a description of the key experimental protocols used in its characterization.
Discovery and History
The journey of FPL-55712 began in the laboratories of Fisons Pharmaceuticals in the United Kingdom. In a landmark 1973 publication in Nature New Biology, a team of scientists including J. Augstein, J.B. Farmer, T.B. Lee, P. Sheard, and M.L. Tattersall first described a novel compound, then designated FPL 55712, as a selective inhibitor of SRS-A. At the time, SRS-A was a biologically active substance known to be released during anaphylactic reactions, causing slow, sustained contractions of smooth muscle, particularly in the airways, but its precise chemical nature was unknown.[1]
FPL-55712 emerged from a research program aimed at developing novel anti-asthmatic drugs. Its discovery was a significant breakthrough, providing the first specific pharmacological tool to study the role of SRS-A in allergic reactions. This compound was instrumental in differentiating the effects of SRS-A from those of other known mediators like histamine (B1213489) and prostaglandins.
Subsequent research, notably by Sheard, Lee, and Tattersall in 1977, further characterized the pharmacological properties of FPL-55712. It was only in 1979 that the true composition of SRS-A was elucidated as a mixture of cysteinyl leukotrienes: LTC₄, LTD₄, and LTE₄. FPL-55712 was then recognized as a competitive antagonist of the receptor for these leukotrienes, which would later be classified as the CysLT₁ receptor.
While FPL-55712 itself did not progress to become a mainstream therapeutic, its importance cannot be overstated. It served as the prototype and a crucial chemical lead for the development of a new class of highly successful anti-asthma drugs, the leukotriene receptor antagonists (LTRAs). Prominent examples of LTRAs whose development was influenced by the structure and activity of FPL-55712 include pranlukast, zafirlukast, and montelukast.
Mechanism of Action
FPL-55712 exerts its pharmacological effects by acting as a selective and competitive antagonist at the CysLT₁ receptor. The CysLT₁ receptor is a G-protein coupled receptor (GPCR) that is activated by the cysteinyl leukotrienes, primarily LTD₄.
The signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT₁ receptor is a key pathway in the inflammatory response, particularly in asthma and allergic rhinitis. This pathway is outlined in the diagram below.
By competitively binding to the CysLT₁ receptor, FPL-55712 prevents the binding of endogenous cysteinyl leukotrienes. This blockade inhibits the downstream signaling cascade, thereby preventing the physiological responses associated with leukotriene activation, such as bronchoconstriction, increased vascular permeability, and mucus secretion.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for FPL-55712, demonstrating its potency as a CysLT₁ receptor antagonist.
| Parameter | Agonist | Preparation | Value | Reference |
| pA₂ | SRS-A | Guinea Pig Ileum | 7.5 | (Chand, 1979) |
| IC₅₀ | LTD₄-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.5% (w/v) | (O'Donnell et al., 1984)[2] |
| IC₅₀ | LTE₄-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.8% (w/v) | (O'Donnell et al., 1984)[2] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The characterization of FPL-55712 relied on several key in vitro and in vivo experimental models. Detailed methodologies for these assays are provided below.
Guinea Pig Ileum Bioassay for SRS-A Antagonism
This classic bioassay was fundamental in the initial discovery and characterization of FPL-55712's antagonism of SRS-A.
Objective: To determine the ability of FPL-55712 to inhibit the contractile response of guinea pig ileum to SRS-A.
Materials:
-
Male guinea pigs (300-400 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
SRS-A preparation (partially purified from sensitized guinea pig lung)
-
This compound
-
Histamine dihydrochloride
-
Organ bath (10 mL) with an isotonic transducer and recording system
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Tyrode's solution.
-
A 2-3 cm portion of the ileum is cleaned of mesenteric tissue and mounted in the organ bath containing Tyrode's solution at 37°C and continuously gassed with carbogen.
-
The tissue is allowed to equilibrate under a resting tension of 0.5 g for at least 30 minutes, with the bath fluid being changed every 10 minutes.
-
A cumulative concentration-response curve to histamine is first obtained to ensure tissue viability and responsiveness.
-
The tissue is then washed, and after a recovery period, a submaximal contractile response to a standard dose of SRS-A is established.
-
To test for antagonism, FPL-55712 is added to the organ bath at a desired concentration and allowed to incubate with the tissue for a set period (e.g., 10-15 minutes).
-
The standard dose of SRS-A is then added in the presence of FPL-55712, and the resulting contraction is recorded.
-
The degree of inhibition is calculated as the percentage reduction in the SRS-A-induced contraction in the presence of FPL-55712 compared to the control response.
-
To determine the pA₂ value, a Schild plot analysis is performed by obtaining concentration-response curves to SRS-A in the presence of several different concentrations of FPL-55712.
In Vivo Bronchoconstriction in Anesthetized Guinea Pigs
This in vivo model was used to assess the ability of FPL-55712 to inhibit airway smooth muscle contraction induced by leukotrienes.
Objective: To determine the inhibitory effect of FPL-55712 on leukotriene-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Urethane anesthetic
-
Leukotriene D₄ (LTD₄) or Leukotriene E₄ (LTE₄)
-
This compound (for aerosol administration)
-
Tracheal cannula
-
Aerosol nebulizer
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Guinea pigs are anesthetized with urethane.
-
The trachea is cannulated for artificial ventilation and for the administration of aerosolized compounds.
-
The animals are pretreated with propranolol to block β-adrenergic receptors.
-
For aerosol administration, a solution of FPL-55712 (at various concentrations) or vehicle is placed in a nebulizer connected to the tracheal cannula, and the animal is exposed to the aerosol for a defined period.
-
Following aerosol administration, the animals are artificially ventilated.
-
A baseline pulmonary inflation pressure is established.
-
The animals are then challenged with an intravenous injection of a standard dose of LTD₄ or LTE₄.
-
The increase in pulmonary inflation pressure, indicative of bronchoconstriction, is recorded.
-
The inhibitory effect of FPL-55712 is determined by comparing the bronchoconstrictor response in treated animals to that in vehicle-treated controls.
-
An IC₅₀ value is calculated as the concentration of aerosolized FPL-55712 that causes a 50% reduction in the leukotriene-induced bronchoconstriction.
Synthesis
Proposed Synthetic Scheme:
The synthesis of the core structure, 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid, can be achieved through a modified Baker-Venkataraman reaction or Claisen condensation. A general method for synthesizing chromone-2-carboxylic acids from 2-hydroxyacetophenones is as follows:
-
Condensation: A substituted 2-hydroxyacetophenone (B1195853) is reacted with a dialkyl oxalate (B1200264) (e.g., diethyl oxalate) in the presence of a strong base such as sodium ethoxide or sodium hydride. This forms a diketone intermediate.
-
Cyclization: The diketone intermediate undergoes acid-catalyzed cyclization to form the ethyl ester of the chromone-2-carboxylic acid.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final chromone-2-carboxylic acid.
The subsequent steps to complete the synthesis of FPL-55712 would involve the alkylation of the 7-hydroxyl group with a suitably protected side chain containing the 4-acetyl-3-hydroxy-2-propylphenoxy moiety, followed by deprotection.
Clinical Studies
Information on formal clinical trials of FPL-55712 is scarce. A letter to The Lancet in 1981 described its administration to patients with chronic asthma. This preliminary study suggested that FPL-55712 could have a beneficial effect, but its short biological half-life when administered intravenously was a significant limitation.[2] The development of more potent and orally active leukotriene receptor antagonists with improved pharmacokinetic profiles ultimately superseded the clinical development of FPL-55712.
Conclusion
FPL-55712 holds a distinguished place in the history of pharmacology and drug discovery. As the first selective antagonist of what we now know as the CysLT₁ receptor, it was an invaluable tool that paved the way for a deeper understanding of the role of leukotrienes in allergic and inflammatory diseases. Although it did not become a therapeutic agent itself, its legacy lives on in the successful class of leukotriene receptor antagonist drugs that are widely used today to manage asthma and allergic rhinitis. The study of FPL-55712 is a testament to the importance of pharmacological tools in dissecting complex biological pathways and providing the foundation for rational drug design.
References
FPL-55712: A Technical Overview of a Pioneering Selective Leukotriene Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 was one of the earliest and most influential compounds in the study of leukotriene-mediated pathophysiology. As a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), it played a pivotal role in elucidating the function of leukotrienes in allergic and inflammatory conditions, particularly asthma. Although its clinical development was discontinued, FPL-55712 remains a critical reference compound in respiratory and inflammation research. This technical guide provides a comprehensive overview of FPL-55712, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
FPL-55712 exerts its pharmacological effects by competitively blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor.[1][2] These lipid mediators are potent constrictors of airway smooth muscle and are key contributors to the pathophysiology of asthma and other inflammatory diseases.[1][2] By binding to the CysLT1 receptor, FPL-55712 prevents the downstream signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[1]
The cysteinyl leukotriene signaling pathway and the inhibitory action of FPL-55712 are depicted below:
Quantitative Pharmacological Data
The potency and efficacy of FPL-55712 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for FPL-55712 and provide a comparison with other notable leukotriene antagonists.
Table 1: In Vitro and In Vivo Potency of FPL-55712
| Parameter | Value | Species/Tissue | Agonist | Reference |
| pA₂ | 7.5 | Guinea Pig Trachea | LTD₄ | [3] |
| IC₅₀ (Bronchoconstriction) | 0.5% (aerosol) | Guinea Pig | LTD₄ | [4] |
| IC₅₀ (Bronchoconstriction) | 0.8% (aerosol) | Guinea Pig | LTE₄ | [4] |
| Biological Half-life (i.v.) | 1.7 min | Guinea Pig | LTD₄ Challenge | [4] |
| Biological Half-life (aerosol) | 120 min | Guinea Pig | LTD₄ Challenge | [4] |
Table 2: Comparative In Vitro Potency of Leukotriene Receptor Antagonists
| Compound | Receptor/Tissue Source | Binding Affinity (nM) | Reference |
| FPL-55712 | Guinea Pig Trachea | pA₂ = 7.5 | [3] |
| Montelukast (B128269) | Human Lung Membranes | Kᵢ = 0.18 | [5] |
| Zafirlukast | Human CysLT1 Receptor | Kᵢ = 0.26 | [5] |
| Pranlukast | Lung Membranes | Kᵢ = 0.99 ± 0.19 | [5] |
Experimental Protocols
The characterization of FPL-55712 has relied on established experimental models. Below are detailed methodologies for key assays used to determine its antagonist properties.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Kᵢ value) of a compound for a specific receptor.
Objective: To quantify the affinity of FPL-55712 for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma, U937 cells).[5]
-
Radioligand: Tritiated leukotriene D₄ ([³H]-LTD₄).[6]
-
Test Compound: FPL-55712.
-
Non-specific Binding Control: A high concentration of an unlabeled CysLT1 receptor agonist (e.g., LTD₄) or antagonist (e.g., zafirlukast).[6]
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., Mg²⁺, Ca²⁺).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[7]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-LTD₄, and varying concentrations of FPL-55712.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the FPL-55712 concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[7]
In Vivo Bronchoconstriction Assay (Guinea Pig Model)
This assay evaluates the ability of a compound to inhibit agonist-induced bronchoconstriction in a living animal.
Objective: To determine the in vivo efficacy of FPL-55712 in antagonizing LTD₄- or LTE₄-induced bronchoconstriction.
Materials:
-
Animals: Male Hartley guinea pigs.[4]
-
Anesthetic.
-
Bronchoconstrictor Agent: Leukotriene D₄ (LTD₄) or Leukotriene E₄ (LTE₄).[4]
-
Test Compound: FPL-55712.
-
Vehicle Control: Saline or other appropriate vehicle.
-
Ventilator and Respiratory Monitoring Equipment: To measure changes in pulmonary mechanics (e.g., pulmonary resistance and dynamic compliance).[8]
-
Aerosol Delivery System (optional): For administration of the test compound or bronchoconstrictor.[4]
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs and cannulate the trachea for artificial ventilation.[4]
-
Drug Administration: Administer FPL-55712 or vehicle via the desired route (e.g., intravenous injection or aerosol inhalation).[4]
-
Baseline Measurement: Record baseline respiratory parameters for a stable period.
-
Bronchoconstrictor Challenge: Administer a standardized dose of LTD₄ or LTE₄ intravenously or via aerosol.[4][8]
-
Post-Challenge Measurement: Continuously monitor and record the changes in respiratory parameters (e.g., increase in pulmonary resistance, decrease in dynamic compliance) following the agonist challenge.[8]
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response in the FPL-55712-treated group compared to the vehicle-treated group. Determine the IC₅₀ value from a dose-response curve if multiple doses of FPL-55712 are tested.[4]
Clinical Development and Discontinuation
While FPL-55712 was instrumental in preclinical research, its development for clinical use was ultimately discontinued. The precise reasons for this have not been widely publicized, but factors such as a short biological half-life when administered intravenously may have played a role.[4] Although aerosol administration was shown to prolong its duration of action, the development of other leukotriene receptor antagonists with more favorable pharmacokinetic profiles, such as montelukast and zafirlukast, likely contributed to the cessation of FPL-55712's clinical development.
Conclusion
FPL-55712 holds a significant place in the history of pharmacology as a pioneering selective CysLT1 receptor antagonist. Its use in preclinical studies was crucial for validating the role of cysteinyl leukotrienes in the pathophysiology of asthma and for establishing the therapeutic potential of targeting the CysLT1 receptor. While it did not progress to become a marketed drug, the knowledge gained from the study of FPL-55712 paved the way for the successful development of subsequent generations of leukotriene receptor antagonists that are now widely used in the management of asthma and allergic rhinitis. The data and experimental protocols associated with FPL-55712 continue to be of value to researchers in the field of respiratory and inflammatory diseases.
References
- 1. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-55712 and the Slow-Reacting Substance of Anaphylaxis: A Technical Guide to a Pioneering Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal relationship between the compound FPL-55712 and the slow-reacting substance of anaphylaxis (SRS-A). It details the historical context of their interplay, the mechanism of action of FPL-55712, quantitative data on its antagonistic effects, and the experimental protocols used for its characterization. This document serves as a comprehensive resource for understanding the foundational role of FPL-55712 in the development of leukotriene receptor antagonists.
Introduction: The Enigma of the Slow-Reacting Substance of Anaphylaxis
In the mid-20th century, researchers observed that during anaphylactic reactions, a substance was released that caused a slow, sustained contraction of smooth muscle, distinct from the rapid, transient effects of histamine. This mysterious mediator was termed the "slow-reacting substance of anaphylaxis" (SRS-A). For decades, the precise chemical nature of SRS-A remained elusive, though its potent bronchoconstrictor activity, particularly in tissues like the guinea pig ileum and trachea, pointed to its significance in allergic and hypersensitivity responses.
The breakthrough in understanding SRS-A came with the discovery that it was not a single entity, but a mixture of now well-known lipid mediators: the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are products of the 5-lipoxygenase pathway of arachidonic acid metabolism and are potent inflammatory mediators.
FPL-55712: A Groundbreaking Antagonist
The development of FPL-55712 by Fisons Pharmaceuticals in the 1970s marked a turning point in SRS-A research. As a chromone-2-carboxylic acid derivative, FPL-55712 was the first compound to demonstrate specific and competitive antagonism of SRS-A activity. This provided researchers with an invaluable pharmacological tool to probe the physiological and pathological roles of SRS-A, long before its definitive identification as leukotrienes. FPL-55712's ability to block SRS-A-induced smooth muscle contraction in classic bioassays, such as the isolated guinea pig ileum preparation, was instrumental in characterizing the biological effects of this potent inflammatory mediator.
Mechanism of Action: Competitive Antagonism at the CysLT1 Receptor
FPL-55712 exerts its effects by acting as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligands (LTC4, LTD4, and LTE4), initiates a signaling cascade leading to smooth muscle contraction and other inflammatory responses.
By competitively binding to the CysLT1 receptor, FPL-55712 prevents the binding of cysteinyl leukotrienes, thereby inhibiting the downstream signaling events. This competitive nature was demonstrated in classical pharmacological experiments where the presence of FPL-55712 caused a parallel rightward shift in the dose-response curve of SRS-A or specific leukotrienes, without a reduction in the maximal response.
The CysLT1 Receptor Signaling Pathway
The binding of cysteinyl leukotrienes to the CysLT1 receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium concentration is a key signal for smooth muscle contraction.
Quantitative Analysis of FPL-55712 Antagonism
The antagonistic potency of FPL-55712 has been quantified in various in vitro and in vivo experimental models. The following tables summarize key quantitative data from these studies.
| Parameter | Agonist | Preparation | Value | Reference |
| pA2 | Leukotriene D4 (LTD4) | Guinea Pig Ileum | 7.5 | Holroyde & Ghelani, 1983 |
| IC50 | Leukotriene D4 (LTD4)-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.5% (nebulizer solution) | O'Donnell et al., 1984[1] |
| IC50 | Leukotriene E4 (LTE4)-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.8% (nebulizer solution) | O'Donnell et al., 1984[1] |
Experimental Protocols: The Isolated Guinea Pig Ileum Bioassay
The isolated guinea pig ileum bioassay was a cornerstone in the initial characterization of both SRS-A and its antagonists like FPL-55712. This preparation is highly sensitive to the contractile effects of SRS-A/leukotrienes.
Protocol for Determining the pA2 Value of FPL-55712
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. It is a measure of the antagonist's potency.
Objective: To determine the pA2 value of FPL-55712 against leukotriene D4 (LTD4)-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (physiological salt solution)
-
Leukotriene D4 (LTD4) stock solution and serial dilutions
-
FPL-55712 stock solution and serial dilutions
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)
Procedure:
-
Tissue Preparation:
-
A guinea pig is humanely euthanized.
-
A segment of the terminal ileum is excised and placed in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is prepared, and threads are tied to each end.
-
-
Tissue Mounting and Equilibration:
-
The ileum segment is mounted in a temperature-controlled organ bath (37°C) containing Tyrode's solution, which is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic transducer to record contractions.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g, with the Tyrode's solution being replaced every 15 minutes.
-
-
Generation of Control Agonist Concentration-Response Curve (CRC):
-
Cumulative concentrations of LTD4 are added to the organ bath, starting with a low concentration and progressively increasing the concentration once the response to the previous concentration has reached a plateau.
-
The magnitude of the contraction is recorded for each concentration.
-
After the maximal response is achieved, the tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to its baseline resting state.
-
-
Antagonist Incubation and Second CRC:
-
A specific concentration of FPL-55712 is added to the organ bath, and the tissue is incubated for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of FPL-55712, a second cumulative concentration-response curve for LTD4 is generated as described in step 3.
-
-
Data Analysis and Schild Plot Construction:
-
The dose ratio is calculated for each concentration of FPL-55712 used. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of FPL-55712 on the x-axis.
-
For a competitive antagonist, this plot should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
-
Conclusion: The Legacy of FPL-55712
FPL-55712 holds a significant place in the history of pharmacology and drug discovery. As the first selective antagonist of SRS-A, it was instrumental in elucidating the role of what we now know as cysteinyl leukotrienes in health and disease, particularly in the pathophysiology of asthma and allergic reactions. Although FPL-55712 itself did not become a clinical therapeutic due to its short half-life and modest potency compared to later-generation compounds, the knowledge gained from its use paved the way for the development of modern, highly effective leukotriene receptor antagonists like montelukast (B128269) and zafirlukast. The experimental methodologies and the understanding of the underlying signaling pathways that were refined using FPL-55712 continue to be relevant to researchers in the fields of inflammation, immunology, and respiratory medicine.
References
FPL-55712 free base chemical structure
An In-depth Technical Guide to FPL-55712 Free Base
For researchers, scientists, and drug development professionals, FPL-55712 stands as a historically significant molecule. It was one of the first selective and potent antagonists of what was then known as the "Slow-Reacting Substance of Anaphylaxis" (SRS-A), later identified as the cysteinyl leukotrienes. Its development provided a critical pharmacological tool that helped elucidate the role of leukotrienes in pathophysiology, particularly in asthma and allergic reactions, and paved the way for the creation of modern anti-asthmatic drugs like montelukast (B128269) and zafirlukast. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with this compound.
Chemical Structure and Properties
FPL-55712 is a complex chromone-based carboxylic acid. Its chemical identity is defined by the following parameters.
| Property | Value |
| IUPAC Name | 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid[1] |
| CAS Number | 40785-97-5[2][3][4] |
| Molecular Formula | C₂₇H₃₀O₉[4] |
| Molecular Weight | 498.52 g/mol [3][4] |
| SMILES String | CCCC1=C(O)C(=CC=C1OCC(O)COC1=CC=C2C(=O)C=C(OC2=C1CCC)C(O)=O)C(C)=O |
| InChI Key | LMQBMWHHGVZWMR-UHFFFAOYSA-N[4] |
| Stereochemistry | Racemic[4] |
| Physical Appearance | A solid powder. |
| Solubility | Soluble to 50 mM in 100mM NaOH.[3] |
Pharmacological Data
FPL-55712 is a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). Its biological activity has been quantified in various preclinical models.
| Parameter | Species | Model | Value / Observation |
| IC₅₀ (vs. LTD₄-induced bronchoconstriction) | Guinea Pig | In vivo, aerosol administration | 0.5% (w/v) solution in nebulizer[5] |
| IC₅₀ (vs. LTE₄-induced bronchoconstriction) | Guinea Pig | In vivo, aerosol administration | 0.8% (w/v) solution in nebulizer[5] |
| IC₅₀ (vs. IgE-mediated anaphylaxis) | Rat | In vivo, aerosol administration | 2.0% (w/v) solution in nebulizer[5] |
| Biological Half-Life (vs. LTD₄) | Guinea Pig | Intravenous (i.v.) administration | 1.7 minutes[5] |
| Biological Half-Life (vs. LTE₄) | Guinea Pig | Intravenous (i.v.) administration | 1.2 minutes[5] |
| Biological Half-Life (vs. LTD₄) | Guinea Pig | Aerosol administration | 120 minutes[5] |
| Biological Half-Life (vs. LTE₄) | Guinea Pig | Aerosol administration | 90 minutes[5] |
| Receptor Binding Affinity (Kᵢ) | Guinea Pig | [³H]-LTD₄ radioligand binding assay (lung membranes) | Competitively inhibits [³H]-LTD₄ binding.[6][7] A specific Kᵢ value is not prominently reported in literature. |
| Effect on Leukotriene Elimination | Rat | In vivo, cannulated bile duct | Dose-dependently inhibits hepatobiliary elimination of [³H]-LTC₄, [³H]-LTD₄, and [³H]-LTE₄.[8][9] |
Mechanism of Action: CysLT₁ Receptor Antagonism
The primary mechanism of action for FPL-55712 is the blockade of the CysLT₁ receptor. Cysteinyl leukotrienes (LTD₄, LTC₄, LTE₄) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. In target tissues like airway smooth muscle, they bind to the Gq-coupled CysLT₁ receptor, initiating a signaling cascade that results in increased intracellular calcium and sustained smooth muscle contraction, a key feature of bronchoconstriction in asthma. FPL-55712 competitively binds to this receptor, preventing leukotriene-mediated signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize FPL-55712.
Isolated Guinea Pig Trachea Contraction Assay
This ex vivo assay is the classical method for assessing the potency of CysLT receptor antagonists.
Objective: To measure the ability of FPL-55712 to inhibit leukotriene-induced contraction of airway smooth muscle.
Methodology:
-
Tissue Preparation: A male Hartley guinea pig (300-500g) is euthanized by CO₂ asphyxiation. The trachea is excised and placed in ice-cold Krebs-Henseleit buffer.[10]
-
The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.[10]
-
Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force-displacement transducer to record changes in tension.
-
Equilibration: The tissues are equilibrated under a resting tension of 1.0 g for 60-90 minutes, with buffer changes every 15 minutes.
-
Viability Test: Tissue viability is confirmed by inducing a maximal contraction with a high concentration of carbachol (B1668302) (e.g., 10⁻⁴ M).[11]
-
Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, FPL-55712 (at various concentrations) or vehicle is added to the organ baths and incubated for 20-30 minutes.
-
Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., LTD₄, 10⁻¹⁰ to 10⁻⁶ M) is generated. Contractions are recorded as a percentage of the maximal carbachol response.
-
Data Analysis: The potency of FPL-55712 is determined by calculating the pA₂ value from Schild plot analysis, which quantifies the concentration of antagonist required to produce a two-fold shift in the agonist's concentration-response curve.
In Vivo Bronchoconstriction Assay (Aerosol Administration)
This in vivo model assesses the efficacy and duration of action of FPL-55712 when delivered directly to the airways.
Objective: To determine the ability of aerosolized FPL-55712 to protect against bronchoconstriction induced by intravenous leukotrienes.
Methodology:
-
Animal Preparation: Anesthetized, spontaneously breathing guinea pigs are pretreated with a β-blocker like propranolol (B1214883) to prevent confounding effects of catecholamines.[5]
-
A tracheal cannula is inserted for drug administration and, subsequently, artificial ventilation.[5]
-
Antagonist Administration: Animals are exposed to an aerosol of FPL-55712 (e.g., 0.1% to 2% w/v solution) or vehicle, generated by a nebulizer and delivered through the tracheal cannula for a fixed period.[5]
-
Ventilation and Challenge: Following aerosol administration, the animals are paralyzed with a neuromuscular blocker and artificially ventilated. A bronchoconstrictor challenge is administered via intravenous injection of LTD₄ or LTE₄ (e.g., 25 µg/kg).[5]
-
Measurement: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in airflow.
-
Data Analysis: The inhibitory effect of FPL-55712 is calculated as the percentage reduction in the bronchoconstrictor response compared to vehicle-treated animals. An IC₅₀ (the aerosol concentration causing 50% inhibition) is then determined.[5]
[³H]-LTD₄ Radioligand Receptor Binding Assay
This assay directly measures the interaction of FPL-55712 with the CysLT₁ receptor in a cell-free system.
Objective: To characterize the binding of FPL-55712 to CysLT₁ receptors in guinea pig lung membranes.
Methodology:
-
Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate a crude membrane fraction rich in receptors.[6] Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Reaction: In assay tubes, the lung membrane preparation (typically 50-100 µg protein) is incubated with a fixed concentration of radiolabeled [³H]-LTD₄.
-
Competition Assay: To determine the affinity of FPL-55712, parallel incubations are performed with increasing concentrations of unlabeled FPL-55712.
-
Incubation: The reaction is incubated at 37°C for 20-25 minutes to reach equilibrium.[6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are washed quickly with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTD₄. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value for FPL-55712 (concentration that inhibits 50% of specific [³H]-LTD₄ binding) is determined, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
References
- 1. FPL 55712 | LTR | TargetMol [targetmol.com]
- 2. FPL 55712 | CAS 40785-97-5 | FPL55712 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of leukotriene D4 receptor binding sites in guinea pig lung homogenates using [3H]leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
An In-Depth Technical Guide to FPL-55712 and its Interaction with Cysteinyl Leukotriene Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of FPL-55712, a pioneering antagonist of the cysteinyl leukotriene (CysLT) receptors, and its pivotal role in elucidating the function of these receptors in inflammatory and allergic responses. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects by binding to specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors.
FPL-55712 was one of the first selective antagonists developed for what was then known as the slow-reacting substance of anaphylaxis (SRS-A), later identified as the cysteinyl leukotrienes. Its development was instrumental in the pharmacological characterization of the CysLT₁ receptor and paved the way for the development of modern anti-asthmatic drugs such as montelukast, zafirlukast, and pranlukast. This document will delve into the chemical properties of FPL-55712, its mechanism of action, the signaling pathways of CysLT receptors, and detailed experimental protocols for studying these interactions.
FPL-55712: Chemical Properties and Mechanism of Action
FPL-55712, with the chemical name 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid, is a chromone-2-carboxylic acid derivative. It acts as a competitive antagonist at the CysLT₁ receptor, meaning it binds to the same site as the endogenous ligands (LTD₄) without activating the receptor, thereby blocking their pro-inflammatory and bronchoconstrictive effects. While it is a potent antagonist of CysLT₁ receptors, its selectivity against CysLT₂ receptors is less well-characterized.
Cysteinyl Leukotriene Receptors: An Overview
There are two major subtypes of cysteinyl leukotriene receptors, CysLT₁ and CysLT₂, which are G protein-coupled receptors (GPCRs) with distinct pharmacological properties and tissue distribution.
-
CysLT₁ Receptor: This receptor is the primary target for the clinically used anti-asthmatic drugs. It binds LTD₄ with the highest affinity, followed by LTC₄ and then LTE₄ (LTD₄ > LTC₄ > LTE₄). The CysLT₁ receptor is predominantly coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment. The CysLT₁ receptor can also couple to Gi/o proteins in some cell types.
-
CysLT₂ Receptor: The CysLT₂ receptor binds LTC₄ and LTD₄ with roughly equal affinity (LTC₄ ≈ LTD₄ > LTE₄). It is also primarily coupled to Gq/11 proteins and can mediate calcium mobilization. The physiological and pathological roles of the CysLT₂ receptor are still being elucidated, but it is thought to be involved in cardiovascular homeostasis and certain inflammatory responses.
Data Presentation: Quantitative Analysis of CysLT₁ Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of FPL-55712 and other key CysLT₁ receptor antagonists.
Table 1: Binding Affinity (Kᵢ) of CysLT₁ Receptor Antagonists
| Compound | Kᵢ (nM) | Radioligand | Tissue/Cell Source | Reference |
| FPL-55712 | Data Not Available | - | - | - |
| Pranlukast | 0.99 ± 0.19 | [³H]LTD₄ | Lung Membranes | [1] |
| Zafirlukast | 0.26 | Not Specified | Human CysLT₁ Receptor | |
| Montelukast | 0.18 | [³H]LTD₄ | Not Specified |
Table 2: Functional Antagonism (pA₂ and IC₅₀) of CysLT₁ Receptor Antagonists
| Compound | pA₂ Value | IC₅₀ (nM) | Agonist | Tissue/Assay | Reference |
| FPL-55712 | 7.41 | - | YM-17690 | Guinea Pig Lung Parenchyma | |
| FPL-55712 | 8.21 | - | YM-17690 | Guinea Pig Trachea | |
| Pranlukast | - | 4.3 (µM) | UTP | dU937 cells | [2] |
| Zafirlukast | - | - | - | - | - |
| Montelukast | - | 7.7 (µM) | UTP | dU937 cells | [2] |
| Verlukast | - | 8.0 ± 3.0 | [³H]LTD₄ | Human Lung Homogenates |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of FPL-55712 and other antagonists with CysLT receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CysLT₁ receptor.
a. Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the CysLT₁ receptor (e.g., guinea pig lung parenchyma, U937 cells, or recombinant cell lines like CHO or HEK293 cells stably expressing the human CysLT₁ receptor).
-
Radioligand: [³H]LTD₄ with a high specific activity.
-
Unlabeled Ligands: FPL-55712, LTD₄ (for determining non-specific binding), and other test compounds.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂ and 5 mM CaCl₂) and a protease inhibitor cocktail.
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Fluid.
b. Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate at a low speed to remove debris, and then centrifuge the supernatant at a high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of the antagonist.
-
Total Binding: Add assay buffer, membrane preparation, and [³H]LTD₄.
-
Non-specific Binding: Add assay buffer, membrane preparation, [³H]LTD₄, and a high concentration of unlabeled LTD₄ (e.g., 1 µM).
-
Competition: Add assay buffer, membrane preparation, [³H]LTD₄, and serial dilutions of the antagonist (e.g., FPL-55712).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of a competitive antagonist (pA₂ value) by measuring its ability to shift the concentration-response curve of an agonist in a functional assay, such as smooth muscle contraction.
a. Materials:
-
Isolated Tissue: Guinea pig trachea or ileum smooth muscle strips.
-
Organ Bath System: A temperature-controlled organ bath with a force transducer to measure muscle contraction.
-
Physiological Salt Solution: Krebs-Henseleit solution or Tyrode's solution, aerated with 95% O₂ and 5% CO₂.
-
Agonist: LTD₄.
-
Antagonist: FPL-55712.
b. Protocol:
-
Tissue Preparation: Dissect the guinea pig trachea or ileum and prepare smooth muscle strips. Mount the strips in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes), with regular washes.
-
Control Agonist Concentration-Response Curve: Add increasing concentrations of LTD₄ to the organ bath in a cumulative manner and record the contractile response. Wash the tissue thoroughly and allow it to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of FPL-55712 to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of LTD₄ and record the contractile response.
-
Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of FPL-55712.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. A slope of the line that is not significantly different from 1 is indicative of competitive antagonism.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist acting on a Gq-coupled receptor like CysLT₁.
a. Materials:
-
Cells: A cell line expressing the CysLT₁ receptor (e.g., U937 cells or recombinant HEK293 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: LTD₄.
-
Antagonist: FPL-55712.
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time, such as a FLIPR (Fluorometric Imaging Plate Reader) or a FlexStation.
b. Protocol:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of FPL-55712 for a defined period.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Add a fixed concentration of LTD₄ (typically the EC₈₀ concentration) to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
Caption: CysLT₁ Receptor Signaling Pathway via Gq/11 protein.
Caption: CysLT₂ Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Schild Analysis.
Conclusion
FPL-55712 remains a compound of significant historical and pharmacological importance. Its discovery and characterization were crucial for understanding the role of cysteinyl leukotrienes and their receptors in health and disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate biology of the CysLT receptor system and to develop novel therapeutics for inflammatory and allergic disorders. The continued study of compounds like FPL-55712, alongside modern techniques in structural biology and pharmacology, will undoubtedly lead to a deeper understanding of these critical signaling pathways.
References
FPL-55712 Free Base: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a pioneering compound in the field of inflammatory mediators, recognized as one of the first selective antagonists of the cysteinyl leukotrienes (CysLTs). Historically, it was characterized as an antagonist of the Slow-Reacting Substance of Anaphylaxis (SRS-A), which was later identified as a mixture of LTC4, LTD4, and LTE4.[1][2] This technical guide provides a detailed overview of the pharmacological profile of FPL-55712 free base, summarizing its mechanism of action, receptor interactions, and in vitro/in vivo effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and respiratory diseases.
Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism
FPL-55712 exerts its pharmacological effects primarily through the competitive antagonism of cysteinyl leukotriene receptors.[3] Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma. They mediate their effects through at least two G-protein coupled receptors (GPCRs): CysLT1 and CysLT2.
The binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to these receptors, predominantly the CysLT1 receptor, initiates a signaling cascade that leads to:
-
Bronchoconstriction
-
Increased vascular permeability
-
Mucus hypersecretion
-
Eosinophil recruitment
FPL-55712 competitively blocks the binding of these endogenous ligands to the CysLT receptors, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for FPL-55712, providing insights into its potency and activity in various experimental models.
Table 1: In Vivo Antagonist Activity
| Agonist | Species | Model | IC50 | Administration Route | Reference |
| LTD4 | Guinea Pig | Bronchoconstriction | 0.5% (nebulizer solution) | Aerosol | [4] |
| LTE4 | Guinea Pig | Bronchoconstriction | 0.8% (nebulizer solution) | Aerosol | [4] |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Value | Administration Route | Antagonist Activity Against | Reference |
| Biological Half-life | Guinea Pig | 1.7 minutes | Intravenous | LTD4 | [4] |
| Biological Half-life | Guinea Pig | 1.2 minutes | Intravenous | LTE4 | [4] |
| Biological Half-life | Guinea Pig | 120 minutes | Aerosol | LTD4 | [4] |
| Biological Half-life | Guinea Pig | 90 minutes | Aerosol | LTE4 | [4] |
Signaling Pathways
The antagonism of CysLT receptors by FPL-55712 prevents the activation of downstream signaling pathways. The primary pathway initiated by CysLT1 receptor activation involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction and other cellular responses.
Caption: Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway and Point of Inhibition by FPL-55712.
Experimental Protocols
Detailed experimental protocols for the characterization of FPL-55712 are not extensively reported in modern literature. However, based on the available information, the following outlines the general methodologies that were likely employed.
In Vivo Bronchoconstriction Assay (Guinea Pig)
This protocol describes a general workflow for evaluating the in vivo efficacy of FPL-55712 against leukotriene-induced bronchoconstriction.
References
FPL-55712: A Technical Guide for Inflammation and Allergy Research
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding FPL-55712
FPL-55712 is a pioneering pharmacological tool that has been instrumental in elucidating the role of cysteinyl leukotrienes (CysLTs) in inflammation and allergic responses. It functions as a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), formerly known as the receptor for the slow-reacting substance of anaphylaxis (SRS-A).[1][2] By blocking the action of CysLTs, such as leukotriene D4 (LTD4) and leukotriene E4 (LTE4), FPL-55712 effectively mitigates key pathological features of allergic and inflammatory conditions, including bronchoconstriction, vascular permeability, and inflammatory cell recruitment.[3]
This technical guide provides an in-depth overview of FPL-55712, including its mechanism of action, detailed experimental protocols for its use in research, and a summary of its quantitative effects in various preclinical models.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Signaling Pathway
FPL-55712 exerts its effects by competitively binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its endogenous ligands, LTC4, LTD4, and LTE4. The activation of the CysLT1 receptor by these lipid mediators triggers a cascade of intracellular signaling events that are central to the inflammatory and allergic response.
The binding of CysLTs to the CysLT1 receptor primarily activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.
Quantitative Data Presentation
The following tables summarize the quantitative data for FPL-55712's activity in various preclinical models.
Table 1: Receptor Binding Affinity of FPL-55712
| Parameter | Value | Species | Tissue/Cell Type | Radioligand | Reference(s) |
| pA2 | 7.5 | Guinea Pig | Trachea | LTD4 | [4] |
| pA2 | 6.9 | Guinea Pig | Lung Parenchyma | LTD4 | [4] |
Table 2: In Vitro and In Vivo Potency of FPL-55712
| Assay | IC50/Effective Dose | Species | Model | Agonist | Reference(s) |
| LTD4-induced Bronchoconstriction | 0.5% (aerosol) | Guinea Pig | Anesthetized, ventilated | LTD4 | [5] |
| LTE4-induced Bronchoconstriction | 0.8% (aerosol) | Guinea Pig | Anesthetized, ventilated | LTE4 | [5] |
| IgE-mediated Anaphylactic Bronchoconstriction | 2.0% (aerosol) | Rat | Passively sensitized | Antigen | [5] |
| LTD4-induced Coronary Constriction | 0.1 - 1.0 mg (intracoronary) reduced constriction by up to 77% | Pig | Anesthetized | LTD4 | [6] |
| LTC4/LTD4-induced Pressor Response | Abolished effects at unspecified dose | Rat | Conscious, unrestrained | LTC4/LTD4 | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving FPL-55712 are provided below.
Guinea Pig Tracheal Ring Contraction Assay
This assay is a classic method to evaluate the antagonist activity of compounds against bronchoconstrictors.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Leukotriene D4 (LTD4) stock solution
-
FPL-55712 stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig and excise the trachea.
-
Carefully remove adhering connective tissue and cut the trachea into 3-4 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of LTD4 (e.g., 10 nM).
-
Once a stable plateau is reached, add FPL-55712 in a cumulative manner to determine its relaxant effect.
-
For Schild analysis, obtain cumulative concentration-response curves to LTD4 in the absence and presence of increasing concentrations of FPL-55712. Incubate with each concentration of FPL-55712 for a predetermined time (e.g., 30 minutes) before generating the LTD4 curve.
-
Record the contractile responses using an isometric force transducer and a data acquisition system.
Radioligand Binding Assay for CysLT1 Receptor
This assay quantifies the binding affinity of FPL-55712 to the CysLT1 receptor.
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 10 mM CaCl2)
-
[3H]-LTD4 (radioligand)
-
Unlabeled LTD4
-
FPL-55712
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in homogenization buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total binding: Add [3H]-LTD4 and membrane preparation to the wells.
-
Non-specific binding: Add [3H]-LTD4, a high concentration of unlabeled LTD4 (e.g., 1 µM), and membrane preparation.
-
Competitive binding: Add [3H]-LTD4, varying concentrations of FPL-55712, and membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of FPL-55712 from the competition binding curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of FPL-55712 to inhibit the release of inflammatory mediators from mast cells.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line) or primary mast cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer
-
FPL-55712
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of FPL-55712 or vehicle for 15-30 minutes at 37°C.
-
Induce degranulation by adding DNP-BSA to the wells. Include controls for spontaneous release (no antigen) and total release (cell lysis with Triton X-100).
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate and add the pNAG substrate.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction with the stop buffer.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release and determine the inhibitory effect of FPL-55712.
Conclusion
FPL-55712 remains a cornerstone tool for researchers investigating the intricate roles of cysteinyl leukotrienes in the pathophysiology of inflammatory and allergic diseases. Its well-characterized mechanism of action as a CysLT1 receptor antagonist, coupled with the established experimental protocols detailed in this guide, provides a robust framework for its application in drug discovery and basic research. The quantitative data presented herein offer valuable benchmarks for evaluating the potency and efficacy of novel anti-inflammatory and anti-allergic compounds. By leveraging the information and methodologies outlined in this technical guide, researchers can continue to advance our understanding of CysLT-mediated pathways and develop more effective therapeutic interventions.
References
- 1. Propranolol potentiates leukotriene D4-induced bronchoconstriction and enhances antagonism by FPL 55712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunomart.com [immunomart.com]
- 3. Vascular responses to leukotriene B4, C4 and D4 following FPL 55712, indomethacin, saralasin, phentolamine and verapamil in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity of leukotriene receptors in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of FPL-55712 or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
FPL-55712 Free Base: In Vitro Assay Protocols for Cysteinyl Leukotriene Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and potent antagonist of the cysteinyl leukotriene (CysLT) receptors.[1] Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), FPL-55712 has been instrumental in elucidating the physiological roles of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) in inflammatory processes, particularly in the context of respiratory diseases such as asthma.[1][2] These lipid mediators are responsible for key pathological responses including bronchoconstriction, airway edema, and inflammatory cell recruitment.[3] FPL-55712 exerts its effects by competitively blocking the binding of cysteinyl leukotrienes to their receptors, primarily the CysLT₁ receptor.[1] This document provides detailed protocols for key in vitro assays to characterize the antagonist activity of FPL-55712.
Mechanism of Action
Cysteinyl leukotrienes bind to CysLT receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a signaling cascade, often involving the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations ([Ca²⁺]i).[3] This signaling leads to smooth muscle contraction and other pro-inflammatory responses. FPL-55712 acts as a competitive antagonist at the CysLT₁ receptor, preventing the binding of endogenous leukotriene agonists and thereby inhibiting the downstream signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative parameters for FPL-55712 from in vitro studies.
| Parameter | Assay Type | Tissue/Cell Line | Agonist | Value | Reference |
| pA₂ | Smooth Muscle Contraction | Guinea Pig Lung Parenchyma | YM-17690 | 7.41 | |
| pA₂ | Smooth Muscle Contraction | Guinea Pig Trachea | YM-17690 | 8.21 |
Experimental Protocols
Isolated Guinea Pig Tracheal Strip Contraction Assay
This organ bath assay is a classical method to assess the potency of CysLT receptor antagonists by measuring their ability to inhibit agonist-induced smooth muscle contraction.[4]
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
LTD₄ (agonist)
-
FPL-55712 free base
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Protocol:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Dissect the trachea into rings, approximately 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
After equilibration, perform a cumulative concentration-response curve for LTD₄ (e.g., 10⁻¹⁰ to 10⁻⁶ M) to establish a baseline response.
-
Wash the tissues extensively until the baseline tension is restored.
-
Incubate the tissues with a selected concentration of FPL-55712 (or vehicle) for a predetermined period (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for LTD₄ in the presence of FPL-55712.
-
Repeat steps 6-8 with increasing concentrations of FPL-55712.
-
Record the contractile responses as a percentage of the maximal response to a standard contractile agent (e.g., carbachol).
Data Analysis:
Construct concentration-response curves for LTD₄ in the absence and presence of different concentrations of FPL-55712. The antagonist potency can be quantified by determining the pA₂ value from a Schild plot.[5][6] The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀ value.[5]
Radioligand Binding Assay
This assay directly measures the affinity of FPL-55712 for the CysLT₁ receptor by assessing its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line overexpressing the human CysLT₁ receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-LTD₄ (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare a dilution series of FPL-55712 in assay buffer.
-
In a microplate, combine the CysLT₁ receptor-containing membranes (typically 10-50 µg of protein per well), a fixed concentration of [³H]-LTD₄ (at or below its Kd, e.g., 0.5-2 nM), and varying concentrations of FPL-55712.
-
For total binding, omit FPL-55712.
-
For non-specific binding, add a high concentration of a non-radiolabeled CysLT₁ antagonist (e.g., 10 µM montelukast).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Quickly wash the filters several times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the FPL-55712 concentration. Determine the IC₅₀ value (the concentration of FPL-55712 that inhibits 50% of the specific [³H]-LTD₄ binding) using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This cell-based functional assay measures the ability of FPL-55712 to block agonist-induced increases in intracellular calcium.[7][8]
Materials:
-
A cell line stably expressing the human CysLT₁ receptor (e.g., CHO-K1 or HEK293 cells)[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LTD₄ (agonist)
-
This compound
-
Fluorescence plate reader with an injection system
Protocol:
-
Plate the CysLT₁-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of FPL-55712 (or vehicle) to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of LTD₄ (typically the EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.
Data Analysis:
The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the LTD₄-induced response against the logarithm of the FPL-55712 concentration to determine the IC₅₀ value.
Conclusion
The in vitro assays described provide a robust framework for characterizing the antagonist activity of FPL-55712 at the cysteinyl leukotriene receptor. The choice of assay will depend on the specific research question, with organ bath assays providing physiological relevance, binding assays determining direct receptor affinity, and calcium flux assays offering a high-throughput functional readout. Consistent and reproducible data from these assays are crucial for understanding the pharmacological profile of FPL-55712 and for the development of novel CysLT receptor antagonists.
References
- 1. karger.com [karger.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteinyl leukotriene receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for FPL-55712 Free Base in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and widely utilized antagonist of the cysteinyl-leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators of inflammation and allergic responses, implicated in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions. They exert their effects by binding to CysLT receptors, with the CysLT1 receptor being a primary therapeutic target. FPL-55712 competitively blocks the binding of these endogenous ligands to the CysLT1 receptor, thereby inhibiting the downstream signaling cascades responsible for inflammatory responses.
These application notes provide detailed protocols for two key cell-based assays to characterize the antagonistic activity of FPL-55712: a functional calcium mobilization assay and a competitive radioligand binding assay.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligand, Leukotriene D₄ (LTD₄), a signaling cascade is initiated, leading to an increase in intracellular calcium concentration. FPL-55712 acts by blocking the initial binding of LTD₄ to the receptor.
Application Note & Protocol: FPL-55712 for Guinea Pig Trachea Contraction Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: FPL-55712 is a well-characterized antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4), formerly known as the slow-reacting substance of anaphylaxis (SRS-A), are potent lipid mediators derived from arachidonic acid.[1][2][3] They play a crucial role in the pathophysiology of asthma and other inflammatory airway diseases by inducing bronchoconstriction, airway edema, and mucus secretion.[1][2] The isolated guinea pig trachea is a classical and reliable ex vivo model for studying the effects of bronchoconstrictors and bronchodilators, making it an ideal system for characterizing the antagonistic properties of compounds like FPL-55712 against leukotriene-induced smooth muscle contraction.[4][5]
This document provides a detailed protocol for utilizing FPL-55712 in a guinea pig trachea contraction assay and summarizes its pharmacological activity.
Mechanism of Action: Leukotriene Signaling and FPL-55712 Antagonism
Leukotriene D4 (LTD4) is a primary mediator of airway smooth muscle contraction. It binds to the CysLT1 receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i) and subsequent muscle contraction. FPL-55712 acts as a competitive antagonist at the CysLT1 receptor, blocking the binding of LTD4 and thereby inhibiting the downstream signaling that leads to bronchoconstriction.[6]
Quantitative Data Summary
The following table summarizes the inhibitory potency of FPL-55712 from various studies.
| Compound | Parameter | Value | Assay Type | Species | Reference |
| FPL-55712 | IC₅₀ | 0.5% (vs. LTD4) | In vivo aerosol bronchoconstriction | Guinea Pig | [7] |
| FPL-55712 | IC₅₀ | 0.8% (vs. LTE4) | In vivo aerosol bronchoconstriction | Guinea Pig | [7] |
| FPL-55712 | Kᵢ | 1 x 10⁻⁷ M | [³H]LTD4 Radioligand Binding Assay (Lung) | Guinea Pig | [6] |
| FPL-55712 | IC₅₀ | 9.0 ± 1.0 µM | [³H]LTC4 Radioligand Binding Assay (Tracheocytes) | Guinea Pig | [8] |
Experimental Protocol: Guinea Pig Trachea Contraction Assay
This protocol details the procedure for isolating guinea pig tracheal tissue and assessing the antagonistic effect of FPL-55712 on LTD4-induced contractions.
1. Materials and Reagents
-
Animals: Male guinea pigs.
-
Krebs-Henseleit Solution (Composition in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25.0, KH₂PO₄ 1.2, Glucose 11.1.[9]
-
Gases: Carbogen (95% O₂ / 5% CO₂).[10]
-
Agonist: Leukotriene D4 (LTD4).
-
Antagonist: FPL-55712.
-
Vehicle: Appropriate solvent for dissolving LTD4 and FPL-55712 (e.g., DMSO, Ethanol). Ensure final bath concentration of the solvent is minimal (<0.1%) and does not affect tissue contractility.
2. Equipment
-
Organ Bath System with thermoregulation (37°C) and aeration ports.[4][10]
-
Isotonic Force Transducer.
-
Data Acquisition System.
-
Dissection tools (scissors, forceps).
-
Suture thread.
3. Tissue Preparation
-
Humanely euthanize a guinea pig via cervical dislocation.[10]
-
Immediately excise the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and fat.[10]
-
Cut the trachea into rings, approximately 2-3 mm wide.
-
To create a tracheal chain, cut each ring open opposite the trachealis muscle and tie the rings together with suture thread.[10]
4. Experimental Setup and Procedure
-
Mounting: Mount the tracheal chain in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen.[9][10]
-
Tension: Connect one end of the chain to the tissue holder and the other to the isotonic force transducer. Apply a resting tension of 1.0 g.[10]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes.[10] During this period, wash the tissue with fresh Krebs solution every 15-20 minutes.
-
Viability Check: Induce a contraction with a standard agonist like acetylcholine (B1216132) (1 µM) or a high potassium solution (e.g., 80 mM K⁺) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Antagonist Incubation: Add FPL-55712 to the organ bath at the desired concentration. For constructing a concentration-response curve, start with the lowest concentration. Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
Agonist Challenge: While the antagonist is present, add a submaximal concentration (e.g., EC₈₀) of LTD4 to induce a sustained contraction.
-
Data Recording: Record the contractile response until a stable plateau is reached.
-
Concentration-Response Curve: To determine the IC₅₀ of FPL-55712, repeat steps 5-7 with increasing concentrations of FPL-55712 against a fixed concentration of LTD4. Alternatively, generate a full LTD4 concentration-response curve in the absence and presence of a fixed concentration of FPL-55712 to perform a Schild analysis.
5. Data Analysis
-
Measure the amplitude of the contraction induced by LTD4 in the absence (control) and presence of different concentrations of FPL-55712.
-
Express the responses in the presence of FPL-55712 as a percentage of the control response.
-
Plot the percentage of inhibition against the logarithm of the FPL-55712 concentration.
-
Calculate the IC₅₀ value (the concentration of FPL-55712 that causes 50% inhibition of the LTD4-induced contraction) using non-linear regression analysis.
Visualizations
References
- 1. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. The mechanism of action of leukotrienes C4 and D4 in guinea-pig isolated perfused lung and parenchymal strips of guinea pig, rabbit and rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological modulation of responses of guinea-pig airways contracted with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a leukotriene D4 receptor in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene C4 receptors on guinea pig tracheocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
Preparing FPL-55712 Free Base Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a pioneering pharmacological tool, recognized as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Its ability to inhibit the signaling pathways of leukotrienes, which are key mediators in inflammatory and allergic responses, has made it an invaluable compound in the study of asthma, allergic rhinitis, and other inflammatory diseases. Accurate and reproducible experimental results hinge on the correct preparation and storage of FPL-55712 stock solutions. These application notes provide detailed protocols and critical data for the preparation of FPL-55712 free base stock solutions to ensure their stability and efficacy in research applications.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 498.52 g/mol | [1] |
| Molecular Formula | C₂₇H₃₀O₉ | [1] |
| CAS Number | 40785-97-5 | [1] |
| Purity | ≥97% | [1] |
| Solubility in 100mM NaOH | Soluble to 50 mM | [1] |
| Solubility in 0.1M NaOH | 5 mg/mL (10.03 mM) | [2] |
| Storage of Solid | Store at -20°C for up to 3 years | [2] |
| Storage of Solution in Solvent | Store at -80°C for up to 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.985 mg of FPL-55712 (Molecular Weight = 498.52 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the FPL-55712 powder. For 4.985 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, sonication for a few minutes or gentle warming in a water bath (not exceeding 40°C) can aid in solubilization.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[2] For short-term use, storage at -20°C is also acceptable.
Protocol 2: Preparation of a Stock Solution in Alkaline Solution
For certain experimental applications, a stock solution in an alkaline medium may be required.
Materials:
-
This compound (solid powder)
-
100 mM Sodium Hydroxide (NaOH) solution
-
Sterile, polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 24.93 mg.
-
Dissolution: Add the appropriate volume of 100 mM NaOH solution to the FPL-55712 powder.
-
Mixing: Vortex the solution until the powder is fully dissolved. Sonication may be recommended to facilitate dissolution.[2]
-
Aliquoting and Storage: Aliquot and store the solution as described in Protocol 1. It is crucial to note that the stability of FPL-55712 in aqueous alkaline solutions over time has not been extensively reported; therefore, it is recommended to prepare these solutions fresh before use.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: FPL-55712 competitively antagonizes the CysLT1 receptor.
Conclusion
The protocols and data presented in these application notes are intended to provide researchers with the necessary information to prepare reliable and stable stock solutions of this compound. Adherence to these guidelines, particularly with respect to using high-purity solvents, proper storage conditions, and avoiding repeated freeze-thaw cycles, is paramount for obtaining accurate and reproducible results in studies investigating the roles of cysteinyl leukotrienes in health and disease.
References
Application Notes and Protocols for FPL-55712 Free Base in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It is widely used in research to investigate the roles of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) in various physiological and pathological processes, particularly in the context of inflammation, respiratory diseases like asthma, and cardiovascular conditions. This document provides detailed application notes and protocols for the preparation and use of FPL-55712 free base, with a specific focus on its solubility and application in in-vitro settings.
Data Presentation: Physicochemical Properties and Solubility
This compound is a hydrophobic molecule, requiring an organic solvent for the preparation of stock solutions for use in aqueous biological systems. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₉ | [1] |
| Molecular Weight | 498.52 g/mol | [1] |
| Solubility in DMSO | 10 mM |
Note: When preparing stock solutions, it is crucial to use anhydrous DMSO to prevent the precipitation of the compound, as DMSO is hygroscopic.
Signaling Pathway
FPL-55712 exerts its effects by competitively blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes to CysLT1 activates a signaling cascade that leads to various cellular responses. The primary pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in smooth muscle contraction and inflammatory cell activation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM FPL-55712 Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of FPL-55712. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 498.52 g/mol * 1000 mg/g = 4.9852 mg
-
-
Weighing: Accurately weigh approximately 5 mg of this compound and place it into a sterile amber vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial (e.g., 1.003 mL for 5 mg of FPL-55712 to achieve a 10 mM concentration).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol provides a general method to assess the antagonist activity of FPL-55712 by measuring its ability to inhibit agonist-induced intracellular calcium release in a suitable cell line (e.g., U937 cells, which endogenously express CysLT1 receptors).
Materials:
-
Cell line expressing CysLT1 receptors (e.g., U937)
-
Complete cell culture medium
-
FPL-55712 stock solution (10 mM in DMSO)
-
CysLT1 receptor agonist (e.g., LTD₄)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in HBSS to the final working concentration (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of FPL-55712 in HBSS from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.
-
Add the diluted FPL-55712 or vehicle control (HBSS with the same final DMSO concentration) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the LTD₄ agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a stable baseline fluorescence, inject the LTD₄ solution into the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (agonist-only) response.
-
Plot the normalized response against the log concentration of FPL-55712 to generate a dose-response curve and determine the IC₅₀ value.
-
General Considerations and Best Practices
-
DMSO Concentration: Always include a vehicle control with the same final concentration of DMSO as the experimental wells. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to minimize cytotoxicity and off-target effects. A DMSO dose-response curve should be performed to determine the tolerance of the specific cell line being used.
-
Light Sensitivity: FPL-55712 and fluorescent dyes are often light-sensitive. Protect stock solutions and experimental plates from light as much as possible.
-
Aliquoting: To ensure the stability and integrity of the FPL-55712 stock solution, avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solubility Issues: If precipitation is observed upon dilution of the DMSO stock into aqueous buffer, try serial dilutions in a co-solvent system or vortexing vigorously during dilution.
By following these guidelines and protocols, researchers can effectively utilize FPL-55712 as a tool to investigate the intricate roles of cysteinyl leukotrienes in health and disease.
References
Application Notes and Protocols for Dosing FPL-55712 Free Base in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a pioneering pharmacological agent recognized for its potent antagonism of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a central role in the pathophysiology of asthma, contributing to bronchoconstriction, eosinophilic inflammation, mucus hypersecretion, and airway remodeling. By blocking the CysLT1 receptor, FPL-55712 and other drugs in its class can mitigate these key features of asthma.
These application notes provide a comprehensive guide for the preclinical evaluation of FPL-55712 free base in established mouse models of allergic asthma. While specific in vivo dosing information for the free base form of FPL-55712 in murine asthma models is not extensively documented in publicly available literature, this document offers detailed protocols based on established methodologies for mouse models of asthma and the administration of analogous leukotriene receptor antagonists, such as montelukast. The provided protocols and data serve as a robust starting point for researchers to design and execute studies to investigate the therapeutic potential of FPL-55712.
Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism
Allergic asthma is characterized by a T-helper 2 (Th2) cell-driven inflammatory response. Upon allergen exposure in sensitized individuals, Th2 cells release cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the recruitment of eosinophils, stimulate IgE production by B cells, and promote mucus production by goblet cells. Mast cells, activated by IgE cross-linking, release a cascade of inflammatory mediators, including cysteinyl leukotrienes.
FPL-55712 acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby inhibiting the downstream signaling that leads to the pathological changes associated with asthma.
Application Notes and Protocols: FPL-55712 Free Base in Smooth Muscle Relaxation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: FPL-55712 is a chromone (B188151) carboxylic acid that was instrumental in the study of leukotriene-mediated responses.[1] It is recognized as a potent and selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1][2] As a CysLT receptor antagonist, FPL-55712 has been a valuable pharmacological tool for investigating the role of leukotrienes in smooth muscle contraction, particularly in the context of respiratory conditions like asthma.[1][3][4] Its primary mechanism of action involves blocking the effects of cysteinyl leukotrienes on their receptors in smooth muscle tissues, thereby preventing or reversing contraction and promoting relaxation.[5][6]
Mechanism of Action: FPL-55712 exerts its smooth muscle relaxant effects by competitively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes, such as LTD₄, are potent bronchoconstrictors that are released during inflammatory and allergic responses. Upon binding to the G-protein coupled CysLT1 receptor on smooth muscle cells, they initiate a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. FPL-55712 blocks this interaction, inhibiting the downstream signaling and leading to smooth muscle relaxation.
References
- 1. atsjournals.org [atsjournals.org]
- 2. immunomart.com [immunomart.com]
- 3. FPL-55712 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Slow-reacting substance of anaphylaxis antagonist FPL 55712 in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of salbutamol, theophylline and FPL55712 on leukotriene contraction of guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of SRS-A in the Schultz-Dale response of the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing FPL-55712 Free Base in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (CysLTs), including leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4), are potent lipid inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.
The CysLT1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that triggers a cascade of cellular responses.
Calcium mobilization assays are therefore a fundamental tool for studying the pharmacology of the CysLT1 receptor and for screening and characterizing potential antagonists. These assays provide a functional readout of receptor activation and inhibition by measuring changes in intracellular calcium levels. FPL-55712, by competitively binding to the CysLT1 receptor, inhibits the downstream signaling cascade initiated by CysLTs, thereby preventing the mobilization of intracellular calcium. This application note provides a detailed protocol for utilizing FPL-55712 free base in a calcium mobilization assay to determine its antagonist potency.
Data Presentation
The following table summarizes key quantitative data for CysLT1 receptor agonists and antagonists relevant to calcium mobilization assays. It is important to note that while FPL-55712 is a well-established CysLT1 antagonist, specific IC50 values from calcium mobilization assays are not as widely reported in recent literature as those for other antagonists like montelukast (B128269) and zafirlukast. The provided Kb value for FPL-55712 is from a functional assay measuring muscle contraction, which is indicative of its antagonist potency at the CysLT1 receptor. Researchers are encouraged to determine the IC50 of FPL-55712 empirically in their specific assay system.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| LTD4 | CysLT1 Receptor | Calcium Mobilization | HEK293T (human CysLT1 transfected) | EC50 | 0.9 x 10⁻⁹ M | [1] |
| LTD4 | CysLT1 Receptor | Calcium Mobilization | LUVA cells | EC50 | 2.8 x 10⁻⁹ M | [1] |
| LTC4 | CysLT1 Receptor | Calcium Mobilization | HEK293T (human CysLT1 transfected) | EC50 | 1.12 x 10⁻⁸ M | [1] |
| FPL-55712 | CysLT1 Receptor | Inhibition of LTD4-induced Contraction | Guinea Pig Pulmonary Parenchyma | Kb | 3.2 x 10⁻⁷ M | |
| Zafirlukast | CysLT1 Receptor | Calcium Mobilization | CysLT1 reporter cell line | IC50 | 20.6 ± 4.1 nM | [2] |
| Montelukast | CysLT1 Receptor | Inhibition of UDP-induced Calcium Mobilization | dU937 cells | IC50 | 4.3 ± 0.3 µM | [3] |
Note: The IC50 value for Montelukast is for inhibition of a non-canonical agonist (UDP) and may not directly reflect its potency against CysLTs.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: CysLT1 receptor signaling pathway leading to calcium mobilization.
Caption: Experimental workflow for a calcium mobilization assay.
Experimental Protocols
This section provides a detailed methodology for performing a calcium mobilization assay to evaluate the antagonist activity of FPL-55712 at the CysLT1 receptor.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human CysLT1 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable receptor expression.
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester) or a similar calcium indicator dye.
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing 20 mM HEPES, pH 7.4. Probenecid (2.5 mM) can be included to inhibit organic anion transporters and prevent dye leakage from the cells.
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.
-
CysLT1 Agonist: Leukotriene D4 (LTD4). Prepare a stock solution in a suitable solvent (e.g., ethanol) and dilute in assay buffer for experiments.
-
Instrumentation: A fluorescence microplate reader with automated injection capabilities and kinetic reading mode (e.g., FlexStation®, FLIPR®).
Experimental Procedure
1. Cell Culture and Seeding:
-
Culture the CysLT1-expressing cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into the wells of a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach and form a monolayer.
2. Dye Loading:
-
On the day of the assay, prepare the dye loading solution. For a final concentration of 4 µM Fluo-4 AM, mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic F-127, and then dilute this mixture in assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cell monolayer once with 100 µL of assay buffer per well.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of FPL-55712 in assay buffer. It is recommended to prepare these at 2X the final desired concentration.
-
Prepare the LTD4 agonist solution in assay buffer. The final concentration should be around the EC80 value, which needs to be predetermined in a separate agonist dose-response experiment. This is typically in the low nanomolar range.
-
After the dye loading incubation, gently wash the cells twice with 200 µL of assay buffer per well to remove extracellular dye.
-
Add 100 µL of the FPL-55712 dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
4. Data Acquisition:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument for a kinetic read. Typically, a baseline fluorescence is recorded for 15-30 seconds.
-
The instrument's injector will then add a specific volume (e.g., 25 µL) of the LTD4 agonist solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔRFU).
-
To determine the antagonist potency of FPL-55712, plot the percentage of inhibition of the LTD4-induced response against the logarithm of the FPL-55712 concentration.
-
The percentage of inhibition is calculated as: (1 - (ΔRFU with antagonist - ΔRFU vehicle) / (ΔRFU without antagonist - ΔRFU vehicle)) * 100.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of FPL-55712 that inhibits 50% of the maximal response to LTD4.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in calcium mobilization assays to characterize its antagonist activity at the CysLT1 receptor. The detailed protocol and supporting information are intended to assist researchers in the fields of pharmacology, drug discovery, and cell signaling in obtaining reliable and reproducible data. The provided diagrams offer a clear visualization of the CysLT1 signaling pathway and the experimental workflow, facilitating a better understanding of the assay principles. By following this guide, researchers can effectively employ FPL-55712 as a tool to investigate the role of the CysLT1 receptor in various physiological and pathological processes.
References
- 1. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPL-55712 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It was one of the first compounds identified to antagonize the effects of Slow-Reacting Substance of Anaphylaxis (SRS-A), which was later identified as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). These lipid mediators are potent bronchoconstrictors and play a significant role in the pathophysiology of asthma and other inflammatory conditions. FPL-55712 is a valuable pharmacological tool for investigating the roles of cysteinyl leukotrienes in various biological systems, both in vitro and in vivo.
Data Presentation
The following tables summarize the experimental concentrations and potency of FPL-55712 free base in various experimental models.
Table 1: In Vitro Potency of FPL-55712
| Parameter | Agonist | Tissue/Preparation | Species | Value | Reference |
| pA₂ | Leukotriene D₄ (LTD₄) | Isolated Trachea | Guinea Pig | 7.5 | [1] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater potency.
Table 2: In Vivo Potency of FPL-55712
| Parameter | Agonist | Assay | Species | Value (% Aerosol Conc.) | Reference |
| IC₅₀ | Leukotriene D₄ (LTD₄) | Bronchoconstriction | Guinea Pig | 0.5% | [2] |
| IC₅₀ | Leukotriene E₄ (LTE₄) | Bronchoconstriction | Guinea Pig | 0.8% | [2] |
The IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. In this in vivo study, it represents the aerosol concentration that caused a 50% inhibition of the bronchoconstrictor response.
Signaling Pathway
The cysteinyl leukotrienes exert their effects by binding to CysLT receptors, which are G-protein coupled receptors. FPL-55712 is a selective antagonist of the CysLT1 receptor. The binding of agonists like LTD₄ to the CysLT1 receptor primarily activates the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
References
Application Notes and Protocols: FPL-55712 in Uterine Hyperemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FPL-55712, a leukotriene receptor antagonist, in the context of uterine hyperemia research. The provided protocols are based on established methodologies and aim to facilitate the investigation of leukotriene signaling in uterine physiology and pathophysiology.
Introduction
Uterine hyperemia, an increase in blood flow to the uterus, is a critical physiological process, particularly in response to estrogens. This vascular response is fundamental for endometrial growth, implantation, and pregnancy. The signaling cascades governing this process are complex and involve a variety of vasoactive mediators. While the role of vasodilators like nitric oxide and prostaglandins (B1171923) is well-studied, the influence of other signaling molecules, such as leukotrienes, is less understood.
FPL-55712 is a selective antagonist of leukotriene receptors, specifically targeting the cysteinyl leukotriene receptors (CysLT). By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), FPL-55712 serves as a valuable pharmacological tool to investigate the role of these eicosanoids in biological processes.
Interestingly, studies investigating the role of leukotrienes in estrogen-induced uterine hyperemia have yielded unexpected results. The use of FPL-55712 in a rabbit model of estrogen-induced uterine hyperemia demonstrated a potentiation, rather than an inhibition, of the hyperemic response. This suggests that leukotrienes may act as vasoconstrictors or otherwise inhibitory modulators in this specific physiological context. These findings open new avenues for research into the complex interplay of signaling molecules that regulate uterine blood flow and have potential implications for understanding and treating conditions associated with abnormal uterine perfusion.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of FPL-55712 on estrogen-induced uterine hyperemia in a rabbit model.
| Treatment Group | Parameter | Control (Baseline) | Post-Estradiol |
| Vehicle | Uterine Blood Flow (ml/min/g) | 0.62 ± 0.1 | 2.72 ± 0.4 |
| Uterine Vascular Resistance (PRU/g) | 144 ± 31 | 34 ± 8 | |
| FPL-55712 | Uterine Blood Flow (ml/min/g) | 0.66 ± 0.1 | 4.60 ± 0.3 |
| Uterine Vascular Resistance (PRU/g) | 133 ± 25 | 17 ± 1 |
Data adapted from a study on estrogen-primed, non-pregnant rabbits.[1]
Signaling Pathways
To visualize the potential mechanisms of action, the following diagrams illustrate the signaling pathways for estrogen-induced uterine vasodilation and the proposed intervention point of FPL-55712.
Experimental Protocols
The following are detailed protocols for investigating the effects of FPL-55712 on estrogen-induced uterine hyperemia in a rabbit model.
Protocol 1: Induction of Uterine Hyperemia and FPL-55712 Administration
Objective: To induce uterine hyperemia in an animal model and to administer FPL-55712 to study its effects.
Materials:
-
Mature female New Zealand White rabbits (or other suitable strain)
-
Estradiol-17β
-
FPL-55712
-
Vehicle for Estradiol (B170435) (e.g., sesame oil or ethanol/saline solution)
-
Vehicle for FPL-55712 (e.g., 0.1 M NaOH, neutralized with HCl and diluted with saline)
-
Anesthetic agents (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for catheter placement
-
Vascular catheters
Procedure:
-
Animal Preparation and Acclimation:
-
House rabbits individually and allow for an acclimation period of at least one week with controlled light-dark cycles and ad libitum access to food and water.
-
For studies in non-pregnant animals, ovariectomy may be performed to eliminate endogenous hormonal influences. Allow for a recovery period of at least two weeks post-surgery.
-
-
Estrogen Priming (Optional but Recommended):
-
To mimic a physiological state receptive to estrogen, prime the rabbits with daily intramuscular injections of estradiol-17β (e.g., 50 µg/kg) for 3-4 days prior to the experiment.[2]
-
-
Surgical Preparation (Chronic Catheterization):
-
Anesthetize the rabbit using an appropriate anesthetic protocol.
-
Under aseptic conditions, surgically place catheters in a femoral artery (for blood sampling and blood pressure monitoring) and a femoral vein or jugular vein (for drug administration).
-
For direct measurement of uterine blood flow, a flow probe can be placed around a uterine artery.[3][4]
-
Allow the animal to recover from surgery for at least 48 hours before the experiment.
-
-
FPL-55712 Preparation and Administration:
-
Prepare the FPL-55712 solution for intravenous injection. A stock solution can be made by dissolving FPL-55712 in 0.1 M NaOH and then neutralizing it. This stock can be diluted with sterile saline to the final desired concentration.
-
Administer FPL-55712 systemically via the venous catheter. A typical dose to investigate its effects on uterine hyperemia would be in the range of 1-10 mg/kg, administered as a bolus or infusion.[1][5] The vehicle control group should receive an equivalent volume of the vehicle solution.
-
-
Induction of Acute Uterine Hyperemia:
-
Thirty minutes after the administration of FPL-55712 or vehicle, administer a systemic bolus of estradiol-17β (e.g., 1-5 µg/kg) via the venous catheter to induce acute uterine hyperemia.[6]
-
-
Monitoring and Data Collection:
-
Measure baseline uterine blood flow and systemic hemodynamics before drug administration.
-
Continuously monitor uterine blood flow and systemic parameters for at least 2 hours following estradiol administration, as the peak hyperemic response typically occurs within 90-120 minutes.[6]
-
Protocol 2: Measurement of Uterine Blood Flow using Radioactive Microspheres
Objective: To quantitatively measure regional blood flow to the uterus.
Materials:
-
Radioactively labeled microspheres (e.g., with ¹⁴¹Ce, ⁵¹Cr, ⁸⁵Sr, ⁹⁵Nb) of 15 µm diameter
-
Reference blood sample withdrawal pump
-
Gamma counter
-
Tissue collection and processing materials
Procedure:
-
Microsphere Preparation:
-
Thoroughly mix the microsphere suspension by vortexing and sonication to ensure a uniform distribution of microspheres.
-
-
Baseline Blood Flow Measurement:
-
Prior to any drug administration, perform a baseline measurement of uterine blood flow.
-
Begin withdrawing a reference blood sample from the arterial catheter at a constant, known rate (e.g., 2 ml/min) using the withdrawal pump.[7]
-
While the reference sample is being withdrawn, inject a known quantity of the first set of radioactively labeled microspheres into the left ventricle or ascending aorta over approximately 30 seconds. This ensures adequate mixing with the systemic circulation.
-
Continue withdrawing the reference blood sample for a total of 90-120 seconds to ensure all microspheres have cleared the arterial circulation.
-
-
Post-Treatment Blood Flow Measurement:
-
At the desired time point after FPL-55712 and estradiol administration (e.g., at the peak of the hyperemic response), repeat the microsphere injection process using a second set of microspheres labeled with a different radionuclide.
-
-
Tissue and Blood Sample Collection:
-
At the end of the experiment, humanely euthanize the animal.
-
Excise the uterus and other organs of interest.
-
Dissect the uterus into specific regions if desired (e.g., endometrium, myometrium).
-
Weigh all tissue samples.
-
-
Radioactivity Counting:
-
Measure the radioactivity of the tissue samples and the reference blood samples in a gamma counter, using appropriate energy windows to distinguish between the different radionuclides.
-
-
Calculation of Blood Flow:
-
Calculate the blood flow (Q_organ) to the uterus using the following formula: Q_organ (ml/min) = (C_organ × R_withdrawal) / C_reference Where:
-
C_organ = Radioactivity counts in the uterus
-
R_withdrawal = Withdrawal rate of the reference blood sample (ml/min)
-
C_reference = Radioactivity counts in the reference blood sample
-
-
Normalize the blood flow to the weight of the uterine tissue to express it as ml/min/g.
-
-
Calculation of Uterine Vascular Resistance:
-
Calculate uterine vascular resistance (UVR) using the formula: UVR (PRU/g) = Mean Arterial Pressure (mmHg) / Uterine Blood Flow (ml/min/g)
-
Concluding Remarks
The application of FPL-55712 in uterine hyperemia models provides a unique opportunity to dissect the role of leukotrienes in the regulation of uterine blood flow. The unexpected finding that FPL-55712 potentiates estrogen-induced hyperemia challenges previous assumptions and highlights the complexity of uterine vascular regulation. The protocols outlined above provide a framework for researchers to further investigate these mechanisms, potentially leading to new insights into uterine physiology and the development of novel therapeutic strategies for conditions related to uterine blood flow dysregulation.
References
- 1. The effect of a leukotriene receptor antagonist, FPL 55712, on estrogen-induced uterine hyperemia in the nonpregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of rabbit myometrial alpha adrenergic receptors by estrogen and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uterine blood flow in the pregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
FPL-55712 Free Base: A Comprehensive Research Tool for CysLT1 Receptor Studies
Introduction
FPL-55712 is a classical and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), FPL-55712 has been instrumental in elucidating the physiological and pathological roles of cysteinyl leukotrienes (CysLTs), particularly in the context of asthma and other inflammatory diseases. This document provides detailed application notes and protocols for utilizing FPL-55712 as a research tool to investigate CysLT1 receptor signaling and function.
Mechanism of Action
FPL-55712 acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the binding of its endogenous ligands, primarily leukotriene D4 (LTD4) and, to a lesser extent, leukotriene C4 (LTC4) and leukotriene E4 (LTE4). The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CysLTs, couples to Gq/11 and Gi/o proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and cellular proliferation and migration, all of which are implicated in the pathophysiology of asthma and allergic rhinitis. By competitively inhibiting the binding of CysLTs to the CysLT1 receptor, FPL-55712 effectively abrogates these downstream signaling events and the subsequent physiological responses.
Data Presentation
The following table summarizes the available quantitative data for FPL-55712, providing a basis for its application in various experimental settings.
| Parameter | Species | Assay Type | Value | Reference |
| IC50 | Guinea Pig | In vivo inhibition of LTD4-induced bronchoconstriction | 0.5% (aerosol concentration) | [1][2] |
| IC50 | Guinea Pig | In vivo inhibition of LTE4-induced bronchoconstriction | 0.8% (aerosol concentration) | [1][2] |
Mandatory Visualizations
CysLT1 Receptor Signaling Pathway and Point of FPL-55712 Antagonism.
Experimental Workflow for Characterizing FPL-55712.
Logical Relationship of FPL-55712 Antagonist Action.
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of FPL-55712 for the CysLT1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-LTD4.
-
FPL-55712 free base.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of FPL-55712 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD4 (for non-specific binding) or FPL-55712 dilution.
-
50 µL of [3H]-LTD4 (at a concentration near its Kd).
-
100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of FPL-55712 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This protocol measures the ability of FPL-55712 to inhibit CysLT1 receptor-mediated increases in intracellular calcium.
-
Materials:
-
Cells stably expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
LTD4.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
-
-
Procedure:
-
Seed the CysLT1-expressing cells into the microplates and culture overnight.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of FPL-55712 and a fixed concentration of LTD4 (typically at its EC80) in assay buffer.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the FPL-55712 dilutions to the wells and incubate for a specified pre-incubation time.
-
Add the LTD4 solution to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of FPL-55712 on the LTD4-induced calcium response and calculate the IC50 value.
-
3. In Vivo Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs
This protocol details a method to assess the in vivo efficacy of FPL-55712 in a model of airway hyperreactivity.[1][2]
-
Animals:
-
Male Dunkin-Hartley guinea pigs.
-
-
Materials:
-
This compound for aerosolization.
-
Leukotriene D4 (LTD4).
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula.
-
Ventilator.
-
Aerosol delivery system (nebulizer).
-
System for measuring pulmonary mechanics (e.g., dynamic lung compliance and pulmonary resistance).
-
-
Procedure:
-
Anesthetize the guinea pigs.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Allow the animals to breathe spontaneously while administering an aerosol of FPL-55712 (or vehicle control) via the nebulizer connected to the tracheal cannula for a defined period.
-
Following the FPL-55712 administration, connect the animals to a ventilator.
-
Administer a bolus intravenous injection of LTD4 to induce bronchoconstriction.
-
Continuously monitor and record changes in dynamic lung compliance and pulmonary resistance as indicators of bronchoconstriction.
-
The inhibitory effect of FPL-55712 is determined by comparing the magnitude of the LTD4-induced bronchoconstriction in the FPL-55712-treated group to the vehicle-treated control group.
-
A dose-response curve can be generated by testing different concentrations of aerosolized FPL-55712 to determine the IC50.
-
FPL-55712 remains a valuable and widely used research tool for investigating the role of the CysLT1 receptor in various physiological and pathophysiological processes. Its selectivity and well-characterized antagonist activity make it an excellent choice for in vitro and in vivo studies aimed at understanding the complexities of cysteinyl leukotriene signaling and for the preclinical evaluation of novel CysLT1-targeted therapeutics. The protocols provided herein offer a starting point for researchers to effectively utilize FPL-55712 in their experimental designs.
References
Troubleshooting & Optimization
Technical Support Center: FPL-55712 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for addressing common solubility challenges encountered when working with FPL-55712 free base. The information is presented in a question-and-answer format to offer direct solutions to issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO) , in which it is soluble up to 10 mM. For some applications, basic aqueous solutions can be used. For example, it is soluble up to 50 mM in 100mM sodium hydroxide (B78521) (NaOH) and at 5 mg/mL (approximately 10.03 mM) in 0.1M NaOH.
Q2: I dissolved FPL-55712 in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when diluted into an aqueous buffer. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. Create an intermediate dilution of your DMSO stock in your cell culture medium or buffer, and then add this to the final assay volume.
-
Vortexing During Dilution: When adding the FPL-55712/DMSO stock to the aqueous medium, vortex or mix the solution continuously to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that lead to precipitation.
-
Warming the Medium: Gently warming your aqueous medium to 37°C before adding the compound can sometimes improve solubility.
-
Use of a Carrier: Consider the use of a carrier like bovine serum albumin (BSA) in your buffer, which can help to keep hydrophobic compounds in solution.
Q3: Can I use ethanol (B145695) or methanol (B129727) to dissolve this compound?
A3: While FPL-55712 is an organic molecule, its solubility in alcohols like ethanol and methanol is not well-documented in publicly available literature. It is generally recommended to use DMSO for the initial stock solution due to its higher solubilizing capacity for this compound. If you must use ethanol or methanol, it is crucial to perform a small-scale solubility test first to determine the maximum achievable concentration without precipitation.
Q4: Is the solubility of FPL-55712 pH-dependent?
A4: Yes, as a carboxylic acid-containing chromone (B188151) derivative, the solubility of FPL-55712 is expected to be pH-dependent. Its solubility is significantly higher in basic solutions (e.g., NaOH) where the carboxylic acid group is deprotonated, forming a more soluble salt. Conversely, its solubility in acidic or neutral aqueous buffers, such as Phosphate Buffered Saline (PBS) at pH 7.4, is very low.
Q5: How should I store my FPL-55712 stock solution?
A5: Stock solutions of FPL-55712 in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. DMSO is also hygroscopic (absorbs water from the air), so ensure your vials are tightly sealed.
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | ~5.0 mg/mL | Recommended for stock solutions. |
| 100mM Sodium Hydroxide (NaOH) | ≤ 50 mM | ~24.93 mg/mL | Sonication may be required. |
| 0.1M Sodium Hydroxide (NaOH) | ~10.03 mM | 5 mg/mL | Sonication may be recommended. |
| Aqueous Buffers (e.g., PBS pH 7.4) | Very Low | Not well quantified | Expected to be poorly soluble. |
| Ethanol/Methanol | Not well quantified | Not well quantified | Use with caution; test solubility first. |
Molecular Weight of FPL-55712: 498.52 g/mol
Experimental Protocols
Below are detailed methodologies for key experiments involving leukotriene receptor antagonists like FPL-55712.
Preparation of FPL-55712 Stock Solution
Objective: To prepare a concentrated stock solution of FPL-55712 for use in various in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound.
-
Solvent Addition: Based on the molecular weight (498.52 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. Add the calculated volume of DMSO to the vial containing the FPL-55712 powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, a brief sonication (5-10 minutes) in a water bath sonicator can be applied. Gentle warming to 37°C may also aid dissolution.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed amber vials and store at -20°C or -80°C.
In Vitro Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of FPL-55712 by measuring its ability to inhibit agonist-induced intracellular calcium release in cells expressing the cysteinyl leukotriene receptor 1 (CysLT1R).
Materials:
-
CysLT1R-expressing cells (e.g., U937 cells)
-
FPL-55712 stock solution (10 mM in DMSO)
-
Leukotriene D4 (LTD4) as the agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the CysLT1R-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight if necessary.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Then, pre-incubate the cells with varying concentrations of FPL-55712 (or vehicle control) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of the agonist (LTD4) to the wells to stimulate calcium release.
-
Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of different concentrations of FPL-55712. Calculate the IC50 value for FPL-55712 to determine its potency as an antagonist.
Visualizations
Leukotriene Signaling Pathway and FPL-55712 Inhibition
Caption: Leukotriene signaling pathway and the inhibitory action of FPL-55712.
Troubleshooting Workflow for FPL-55712 Precipitation
Caption: A logical workflow for troubleshooting FPL-55712 precipitation issues.
improving FPL-55712 free base stability in solution
Welcome to the technical support center for FPL-55712 free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with FPL-55712 solution stability.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous buffer after adding FPL-55712 stock solution. | This compound has low solubility in neutral or acidic aqueous solutions. | FPL-55712 is soluble up to 50 mM in 100mM NaOH.[1][2] For experiments in physiological buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO (up to 10 mM) before further dilution in the aqueous buffer.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of compound activity over a short period at room temperature. | FPL-55712 is susceptible to degradation at ambient temperatures. | Prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, aliquots of the stock solution should be stored at -80°C for up to one year.[2] |
| Inconsistent results between experimental replicates. | This could be due to the degradation of FPL-55712 in the experimental medium during the assay. | Minimize the incubation time of FPL-55712 in the assay medium. Perform a time-course experiment to determine the stability of the compound under your specific assay conditions. Consider preparing a fresh dilution of the stock solution for each replicate. |
| Discoloration or appearance of new peaks in HPLC analysis of the stock solution. | This indicates chemical degradation of FPL-55712. | The stock solution has likely degraded. Discard the solution and prepare a fresh one from solid material. To prevent future degradation, ensure the solid is stored at -20°C and the stock solution is stored at -80°C in airtight, light-protecting vials.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For high concentration stock solutions, 100mM NaOH is recommended, in which FPL-55712 is soluble up to 50 mM.[1][2] For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 10 mM.[3] When using DMSO, it is crucial to ensure the final concentration in your assay does not exceed a level that affects cell viability or the experimental outcome.
Q2: How should I store this compound powder and its solutions?
A2: The solid powder should be stored at -20°C.[2] Stock solutions in an organic solvent such as DMSO should be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles.[2] Aqueous solutions are generally less stable and should be prepared fresh before use.
Q3: Is FPL-55712 sensitive to light?
Q4: What is the effect of pH on the stability of FPL-55712 in aqueous solutions?
A4: FPL-55712 is more soluble in alkaline solutions.[1][2] Acidic or neutral aqueous environments may lead to precipitation and can also promote hydrolysis of certain functional groups over time. For experiments requiring physiological pH, it is advisable to minimize the time the compound spends in the aqueous buffer.
Q5: How can I check the stability of my FPL-55712 solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and concentration of your FPL-55712 solution over time.[6] This involves monitoring the peak area of the parent compound and observing the appearance of any new peaks that may correspond to degradation products.
Experimental Protocols
Protocol 1: Preparation of FPL-55712 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of FPL-55712 in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of FPL-55712 powder. For 1 mL of a 10 mM stock solution, weigh 4.985 mg (Molecular Weight = 498.52 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the FPL-55712 powder.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9]
Objective: To assess the stability of FPL-55712 under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance and solution at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be protected from light.
Procedure:
-
Prepare a solution of FPL-55712 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Expose aliquots of the solution and the solid compound to the stress conditions listed above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Simplified signaling pathway of FPL-55712 as a CysLT1 receptor antagonist.
Caption: General workflow for assessing the stability of FPL-55712.
References
- 1. The Role of Leukotriene Receptor Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
Technical Support Center: FPL-55712 Free Base
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the experimental variability of FPL-55712 free base. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide
Users may encounter several challenges when working with this compound. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Potency | - Compound Degradation: this compound, like many carboxylic acid-containing compounds, can be susceptible to degradation if not stored or handled properly.[1] - Precipitation in Assay: The compound may be precipitating out of the aqueous assay buffer, reducing the effective concentration. - Incorrect pH of Buffer: The activity of FPL-55712 may be pH-dependent. | - Storage: Store the solid compound at -20°C for long-term stability and at 2-8°C for short-term use.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed the tolerance of your cell line (typically <0.5%).[2] Perform serial dilutions and vortex during dilution to minimize precipitation. - Buffer Optimization: Check the pH of your assay buffer. The optimal pH for chromone-based compounds may vary. |
| High Background Signal or Off-Target Effects | - Non-Specific Binding: As a hydrophobic molecule, FPL-55712 may bind non-specifically to proteins or plastics in the assay system. - Interaction with Other Receptors: Some leukotriene receptor antagonists have been reported to interact with other GPCRs, such as P2Y receptors.[3] | - Assay Controls: Include appropriate controls, such as a structurally unrelated antagonist and a cell line that does not express the CysLT1 receptor, to confirm the specificity of the observed effects. - Detergent Use: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% BSA or Tween-20) to the assay buffer to reduce non-specific binding. |
| Poor Solubility in Aqueous Buffers | - Intrinsic Properties: FPL-55712 is a chromone (B188151) carboxylic acid, a class of compounds that can exhibit poor aqueous solubility.[4][5] - Free Base vs. Salt Form: Free base forms of drugs are often less soluble in aqueous media compared to their salt forms.[2][6] | - Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] - Dilution Method: Add the stock solution to the aqueous buffer with vigorous mixing. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells. - pH Adjustment: The solubility of carboxylic acids is pH-dependent. Adjusting the pH of the buffer away from the pI of the compound can increase solubility. |
| Variability Between Experiments | - Batch-to-Batch Variation: Different batches of the compound may have slight variations in purity or physical form. - Inconsistent Solution Preparation: Differences in preparing stock and working solutions can lead to variability. - Cell Passage Number: The expression level of the target receptor can vary with cell passage number. | - Quality Control: Whenever possible, use the same batch of FPL-55712 for a series of related experiments. - Standardized Protocols: Follow a consistent, detailed protocol for solution preparation. - Cell Culture Practices: Use cells within a defined, low passage number range for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is FPL-55712 and what is its primary mechanism of action?
A1: FPL-55712 is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[7][8] It functions by competitively blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1 receptor, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[9] It was one of the first discovered antagonists for what was then known as the slow-reacting substance of anaphylaxis (SRS-A).
Q2: What is the difference between the free base and a salt form of FPL-55712, and how might this affect my experiments?
A2: The free base is the un-ionized form of the FPL-55712 molecule. Salt forms are created by reacting the free base with an acid (e.g., hydrochloric acid to form a hydrochloride salt). Generally, salt forms of drugs exhibit higher aqueous solubility and may have different dissolution rates and stability profiles compared to the free base.[2][6][10] If you are experiencing solubility issues with the free base, a salt form, if available, might offer better performance in aqueous buffers. However, the potency is calculated based on the free base, so the molecular weight must be adjusted when using a salt form to ensure accurate molar concentrations.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C. For short-term storage, 2-8°C is recommended.[1] Stock solutions in organic solvents such as DMSO should be stored in tightly sealed vials at -20°C or -80°C and are typically stable for several months. Avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). One supplier reports a solubility of 10 mM in DMSO.[5] It is expected to have low solubility in aqueous solutions.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Approximate mg/mL | Reference |
| DMSO | 10 mM | ~5 mg/mL | [5] |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble | Data not available |
Table 2: Stability of this compound
| Form | Storage Condition | Stability | Reference |
| Solid (Powder) | -20°C | Long-term | [1] |
| Solid (Powder) | 2-8°C | Short-term | [1] |
| In DMSO | -20°C / -80°C | Several months | General recommendation |
Table 3: Potency of FPL-55712
| Assay Type | Target | Value | Reference |
| Binding Affinity (Ki) | CysLT1 Receptor | Data not available | |
| Functional Inhibition (IC₅₀) | CysLT1 Receptor | Data not available |
Experimental Protocols
This section provides a representative protocol for a functional in vitro assay to characterize the antagonist activity of FPL-55712 at the CysLT1 receptor.
Calcium Mobilization Assay for CysLT1 Receptor Antagonism
This protocol is adapted from general procedures for Gαq-coupled GPCRs, such as the CysLT1 receptor.[4][11]
Objective: To determine the potency (IC₅₀) of this compound in inhibiting LTD₄-induced calcium mobilization in cells expressing the human CysLT1 receptor.
Materials:
-
HEK293 cells stably expressing the human CysLT1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Leukotriene D₄ (LTD₄)
-
DMSO (for stock solutions)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Seed the CysLT1-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer. The final concentrations will depend on the dye manufacturer's recommendations.
-
Remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the FPL-55712 stock solution in assay buffer to obtain a range of working concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
After the dye loading incubation, wash the cells to remove excess dye.
-
Add the different concentrations of FPL-55712 to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of LTD₄ in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period before adding the LTD₄ solution.
-
Use the plate reader's injector to add the LTD₄ solution to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the FPL-55712 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of FPL-55712.
-
Visualizations
Cysteinyl Leukotriene Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor and the point of inhibition by antagonists like FPL-55712.
Experimental Workflow for Calcium Mobilization Assay
This diagram outlines the key steps in the calcium mobilization assay protocol.
References
- 1. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 8. immunomart.com [immunomart.com]
- 9. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR [jstage.jst.go.jp]
- 11. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FPL-55712 Free Base
Welcome to the technical support center for FPL-55712 free base. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental challenges with this potent leukotriene receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and unexpected outcomes that may arise during the use of this compound in a question-and-answer format.
1. Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound. What are the recommended solvents?
Answer: this compound has limited solubility in aqueous solutions at neutral pH. For stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For experiments in aqueous buffers, preparing a concentrated stock in DMSO and then diluting it into the final experimental medium is a common practice. Alternatively, FPL-55712 is soluble in basic aqueous solutions. For example, it is soluble up to 50 mM in 100mM NaOH.[1] When using DMSO for in vivo experiments, it is advisable to keep the final concentration of DMSO low to avoid solvent-related toxicity.
-
Question: My FPL-55712 solution appears to have precipitated after dilution into my aqueous experimental buffer. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. To mitigate this, consider the following:
-
Use a lower final concentration: The solubility in your final aqueous medium will be significantly lower than in the DMSO stock.
-
Increase the percentage of DMSO in the final solution: While keeping it as low as possible, a slightly higher percentage of DMSO may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different buffer or formulation: The composition of your aqueous buffer (e.g., pH, presence of proteins) can affect the solubility of FPL-55712. Experimenting with different buffer components may improve solubility.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
2. Experimental Results and Interpretation
-
Question: I am observing effects that seem unrelated to leukotriene receptor antagonism. Is it possible that FPL-55712 has off-target effects?
Answer: Yes, like many pharmacological agents, FPL-55712 may exhibit off-target effects. While it is a potent and selective antagonist of the cysteinyl-leukotriene receptor (CysLT1), some studies have suggested potential secondary activities. For instance, research has shown that FPL-55712 can inhibit the hepatobiliary elimination of leukotrienes, an effect that may not be directly linked to its receptor blockade activity.[2][3] Additionally, some cysteinyl-leukotriene receptor antagonists have been shown to interact with P2Y receptors, so it is plausible that FPL-55712 could have similar off-target activities.[4] It is crucial to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.
-
Question: The potency of FPL-55712 in my cell-based assay is lower than expected based on published values. What could be the reason?
Answer: Several factors can contribute to lower than expected potency in cell-based assays:
-
Binding to Plasticware or Serum Proteins: Hydrophobic compounds like FPL-55712 can adsorb to plastic surfaces of labware. Using low-binding plates and tubes can help minimize this. Additionally, if your cell culture medium contains serum, the compound may bind to serum proteins, reducing its free concentration available to interact with the target receptor. Consider using serum-free medium for the duration of the compound treatment if your cells can tolerate it, or account for potential protein binding in your dose-response calculations.
-
Cell Line and Receptor Expression: The level of CysLT1 receptor expression in your chosen cell line can significantly impact the observed potency of an antagonist. Verify the receptor expression levels in your cells.
3. Assay-Specific Troubleshooting
-
Question: I am using a fluorescence-based assay and suspect that FPL-55712 might be interfering with my signal. Is this a known issue?
Answer: While there is no specific data on FPL-55712 causing fluorescence interference, it is a common issue with many small molecules in fluorescence-based assays. To investigate this, run a control experiment with FPL-55712 in your assay buffer without cells or other biological components to see if it generates a signal or quenches the fluorescence of your probe. If interference is detected, you may need to consider using a different detection method or a fluorescent probe with a different excitation/emission spectrum.
Experimental Protocols
Below are generalized methodologies for key experiments involving FPL-55712. Researchers should adapt these protocols to their specific experimental systems.
In Vitro Leukotriene Receptor Antagonism Assay (Calcium Mobilization)
This protocol describes a common method to assess the antagonist activity of FPL-55712 by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the CysLT1 receptor.
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the CysLT1 receptor (e.g., CHO-K1, HEK293) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Calcium Indicator Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.
-
Compound Incubation: Prepare serial dilutions of this compound in the assay buffer. Add the FPL-55712 dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation and Signal Detection: Prepare a solution of a CysLT1 receptor agonist, such as LTD4, at a concentration that elicits a submaximal response (e.g., EC80). Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells while simultaneously recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of FPL-55712 by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.
Data Presentation
The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 498.52 g/mol | [1] |
| Formula | C₂₇H₃₀O₉ | [1] |
| Primary Target | Cysteinyl-leukotriene receptor 1 (CysLT1) | [5] |
| Solubility | Soluble to 50 mM in 100mM NaOH | [1] |
| Storage | Store at -20°C | [1] |
Visualizations
Signaling Pathway of Cysteinyl-Leukotriene Receptor 1 (CysLT1) and Inhibition by FPL-55712
Caption: CysLT1 receptor signaling and FPL-55712 inhibition.
Experimental Workflow for Investigating Unexpected Off-Target Effects
Caption: Workflow for investigating off-target effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
FPL-55712 Free Base Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FPL-55712 free base in their experiments. The information addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Troubleshooting Guides
Issue: Unexpected Effects on Hepatobiliary Function
Researchers may observe alterations in bile flow or the disposition of other compounds when using FPL-55712. This is potentially due to an off-target interaction with hepatobiliary transport proteins.
Question: My in vivo experiment shows altered pharmacokinetics of a co-administered drug, or I am seeing signs of cholestasis in my animal models. Could FPL-55712 be the cause?
Answer: Yes, FPL-55712 has been shown to inhibit the hepatobiliary elimination of cysteinyl leukotrienes and other compounds, suggesting an off-target effect on liver transporters. This can lead to drug-drug interactions and potential hepatotoxicity.
Troubleshooting Steps:
-
Review Experimental Data: Carefully examine pharmacokinetic data for any unexpected changes in the clearance or accumulation of co-administered compounds. Monitor liver function markers (e.g., ALT, AST, bilirubin) in your animal models.
-
Investigate Transporter Inhibition: FPL-55712 may inhibit efflux transporters such as the Bile Salt Export Pump (BSEP) or Multidrug Resistance-associated Protein 2 (MRP2), or uptake transporters like Organic Anion-Transporting Polypeptides (OATPs).
-
Recommendation: Conduct in vitro transporter inhibition assays using membrane vesicles or sandwich-cultured hepatocytes to determine if FPL-55712 inhibits the transport of known substrates for BSEP, MRP2, or OATPs.
-
-
Dose-Response Analysis: Perform a dose-response study to see if the observed effects are dependent on the concentration of FPL-55712.
-
Consult Literature: Review literature on the hepatobiliary transport of your co-administered drug to understand its primary clearance pathways and potential for interaction with FPL-55712.
Issue: Anomalous Vascular Effects
Users may encounter unexpected vascular responses, such as changes in blood flow or vascular permeability, that are inconsistent with the known mechanism of action of FPL-55712 as a cysteinyl leukotriene receptor antagonist.
Question: I am observing an unexpected increase in blood flow in a specific tissue or organ in my animal model after administering FPL-55712. Is this a known off-target effect?
Answer: Yes, an unexpected potentiation of estrogen-induced uterine hyperemia has been reported with FPL-55712 in rabbits. This suggests a potential off-target effect on vascular tone or responsiveness.
Troubleshooting Steps:
-
Confirm the Observation: Replicate the experiment to ensure the finding is consistent. Use appropriate controls, including a vehicle-only group.
-
Measure Hemodynamic Parameters: Directly measure blood flow in the affected tissue using techniques like radioactive microspheres or Doppler ultrasonography. Also, monitor systemic blood pressure to distinguish between local and systemic vascular effects.
-
Investigate Potential Mechanisms:
-
Vasodilation: Assess whether FPL-55712 induces vasodilation directly in isolated blood vessels from the target tissue using an organ bath setup.
-
Endothelial-Derived Factors: Investigate the involvement of nitric oxide (NO) or other endothelium-derived relaxing factors by co-administering inhibitors of their synthesis (e.g., L-NAME for NO synthase).
-
-
Consider the Animal Model: The observed effect may be species- or tissue-specific. If possible, investigate the effect in a different animal model or in isolated cells from the target tissue.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Based on available literature, two primary off-target effects of FPL-55712 have been reported:
-
Inhibition of Hepatobiliary Transport: FPL-55712 can inhibit the elimination of cysteinyl leukotrienes and other compounds from the liver into the bile. This is likely due to the inhibition of transport proteins such as BSEP and MRP2.
-
Potentiation of Uterine Hyperemia: In rabbits, FPL-55712 has been observed to enhance estrogen-induced increases in uterine blood flow, suggesting a vascular off-target effect.
Q2: Has FPL-55712 been screened against a broad panel of off-targets?
A2: Publicly available, comprehensive off-target screening panel data for FPL-55712 is limited. While it is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, its activity against a wide range of other G-protein coupled receptors (GPCRs), ion channels, and enzymes has not been extensively published.
Q3: What are the potential off-target liabilities of the chromone (B188151) scaffold present in FPL-55712?
A3: The chromone scaffold is present in various pharmacologically active compounds. While not specific to FPL-55712, some reported off-target effects for other chromone-containing drugs include:
-
Hepatotoxicity: Liver injury has been reported for some leukotriene receptor antagonists.
-
Neuropsychiatric Effects: Mood and behavior changes have been associated with some drugs in this class.
-
Gastrointestinal Disturbances: Nausea and diarrhea are common side effects for some chromone-based medications. It is important to note that these are general observations for the chemical class and may not be directly applicable to FPL-55712.
Q4: How can I proactively assess the potential for off-target effects of FPL-55712 in my experimental system?
A4: To proactively assess off-target effects, consider the following:
-
In Vitro Profiling: If resources permit, screen FPL-55712 against a commercially available off-target liability panel that includes a broad range of receptors, ion channels, and enzymes.
-
Phenotypic Screening: Utilize cell-based assays that measure a range of cellular processes (e.g., cytotoxicity, apoptosis, mitochondrial function) to identify unexpected biological activities.
-
Careful In Vivo Observation: In animal studies, closely monitor for a wide range of physiological and behavioral changes, not just those related to the intended therapeutic effect.
Quantitative Data Summary
Table 1: Reported Off-Target Activities of FPL-55712
| Off-Target Effect | Species | Tissue/System | Observed Effect |
| Inhibition of Hepatobiliary Elimination | Rat | Liver | Dose-dependent inhibition of 3H-leukotriene radioactivity elimination into bile. Impaired bile flow and elimination of [3H]-ouabain. |
| Potentiation of Uterine Hyperemia | Rabbit | Uterus | 77% potentiation of estrogen-induced uterine hyperemia. |
Experimental Protocols
Protocol 1: Investigation of FPL-55712 Effects on Hepatobiliary Elimination in Rats
This protocol is adapted from studies investigating the impact of leukotriene receptor antagonists on the biliary elimination of cysteinyl leukotrienes.
1. Animal Preparation:
- Male Wistar rats (250-300g) are anesthetized (e.g., with thiopental).
- The bile duct is cannulated for bile collection.
- A jugular vein is cannulated for intravenous administration of compounds.
2. Experimental Procedure:
- A baseline bile flow is established and collected.
- A radiolabeled substrate (e.g., [3H]-taurocholic acid, a BSEP substrate, or [3H]-leukotriene C4) is administered intravenously.
- Bile is collected in fractions at regular intervals (e.g., every 10-15 minutes) for a set period (e.g., 90 minutes).
- In the treatment group, FPL-55712 (at various doses) is administered intravenously shortly before the radiolabeled substrate.
- The volume of bile collected in each fraction is measured, and the radioactivity is determined by liquid scintillation counting.
3. Data Analysis:
- Calculate the cumulative biliary excretion of the radiolabeled substrate as a percentage of the administered dose.
- Compare the excretion profiles between the control and FPL-55712-treated groups.
- Assess changes in bile flow rate over time.
Protocol 2: Measurement of FPL-55712 Effect on Uterine Blood Flow in Rabbits
This protocol is based on methods for measuring regional blood flow in rabbits.
1. Animal Preparation:
- Female rabbits are ovariectomized and primed with estrogen to induce a stable, elevated uterine blood flow.
- On the day of the experiment, the animals are anesthetized.
- Catheters are placed in a femoral artery (for blood pressure monitoring and reference blood sampling) and a ventricle of the heart (for microsphere injection).
2. Blood Flow Measurement (Radioactive Microsphere Technique):
- A baseline blood flow measurement is taken. Radioactive microspheres (e.g., labeled with 141Ce or 85Sr) are injected into the left ventricle. Simultaneously, a reference blood sample is withdrawn from the femoral artery at a known rate.
- FPL-55712 or vehicle is administered intravenously.
- After a set period (e.g., 30 minutes), a second blood flow measurement is taken using microspheres labeled with a different radionuclide (e.g., 46Sc or 95Nb).
- At the end of the experiment, the animal is euthanized, and the uterus is excised and weighed.
3. Data Analysis:
- The radioactivity of each radionuclide in the uterine tissue and the reference blood samples is determined using a gamma counter.
- Uterine blood flow (in mL/min/g of tissue) is calculated using the formula: Flow = (Tissue counts × Withdrawal rate of reference sample) / Reference sample counts.
- The percentage change in uterine blood flow after FPL-55712 administration is calculated relative to the baseline measurement.
Visualizations
Caption: FPL-55712 inhibition of hepatobiliary transporters.
Technical Support Center: Optimizing FPL-55712 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of FPL-55712 for their cell culture experiments.
FAQs
Q1: What is FPL-55712 and what is its mechanism of action?
FPL-55712 is a selective and potent antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor.[1] Leukotrienes are inflammatory mediators derived from arachidonic acid, and they play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[1] By blocking the CysLT1 receptor, FPL-55712 inhibits the downstream signaling pathways activated by cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), leading to a reduction in inflammatory responses such as smooth muscle contraction, bronchoconstriction, and leukocyte infiltration.[1]
Q2: What are the common in vitro applications of FPL-55712?
FPL-55712 is primarily used in in vitro studies to investigate the role of the CysLT1 receptor in various biological processes, including:
-
Inflammation and Immunology: To study the involvement of leukotrienes in inflammatory cell signaling and immune responses.
-
Respiratory Research: To model and investigate the mechanisms of asthma and other respiratory diseases involving bronchoconstriction.
-
Cardiovascular Research: To explore the effects of leukotrienes on coronary artery constriction.[2]
-
Cancer Research: To examine the potential role of the CysLT1 receptor in cancer cell proliferation and survival.
Q3: How should I prepare and store FPL-55712 stock solutions?
-
Solubility: FPL-55712 is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or 100mM NaOH.
-
Stock Solution Preparation: For a 10 mM stock solution in DMSO, dissolve 4.99 mg of FPL-55712 (MW: 498.52 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Troubleshooting Guides
Issue 1: No or weak antagonist effect observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal FPL-55712 Concentration | Perform a dose-response experiment with a wide range of FPL-55712 concentrations (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions. |
| Inadequate Pre-incubation Time | The antagonist needs sufficient time to bind to the receptors before the agonist is added. Optimize the pre-incubation time with FPL-55712 (typically 15-60 minutes) before stimulating the cells with a leukotriene agonist. |
| High Agonist Concentration | An excessively high concentration of the agonist (e.g., LTD4) can outcompete the antagonist. Determine the EC50 of your agonist and use a concentration around the EC80 for stimulation in your antagonist assays. |
| Low Receptor Expression | The cell line may have low or no expression of the CysLT1 receptor. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the CysLT1 receptor or a transiently transfected system. |
| Compound Degradation | Ensure the FPL-55712 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Health and Passage Number | Use healthy, viable cells at a consistent and low passage number. Over-passaged or unhealthy cells can exhibit altered receptor expression and signaling responses. |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some GPCRs, including CysLT1, may exhibit ligand-independent (constitutive) activity. If high basal signaling is observed, consider using an inverse agonist to reduce the background. |
| Solvent (e.g., DMSO) Effects | High concentrations of the solvent can be toxic to cells or interfere with the assay. Ensure the final solvent concentration is low and consistent across all wells, including controls. Always include a vehicle control. |
| Pipetting Inaccuracy | Inaccurate pipetting, especially during serial dilutions, can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can alter compound concentrations. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or water. |
Issue 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity at High Concentrations | High concentrations of FPL-55712 may induce cell death, confounding the interpretation of antagonist activity. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range where FPL-55712 is not toxic to your cells. |
| Complex Biological Responses | In vivo studies have shown that FPL-55712 can have unexpected effects, such as potentiating estrogen-induced uterine hyperemia in rabbits.[3] While not directly translatable to all in vitro systems, this highlights the possibility of complex or cell-type-specific responses. If observing unexpected results, consider the broader signaling network and potential off-target interactions. |
Data Presentation
Table 1: Recommended Concentration Ranges for FPL-55712 in In Vitro Assays
| Assay Type | Cell Type | Agonist | FPL-55712 Concentration Range | Reference |
| Coronary Constriction | Pig Coronary Artery Rings | Leukotriene D4 | 0.1 - 1.0 mg (intracoronary) | [2] |
| General Antagonist Assays | Various | Leukotrienes (LTC4, LTD4, LTE4) | 10 nM - 100 µM (for IC50 determination) | General Guidance |
| Cytotoxicity Assessment | Various | - | 0.1 µM - 200 µM | General Guidance |
Note: The optimal concentration of FPL-55712 is highly dependent on the specific cell line, assay conditions, and the concentration of the agonist used. The ranges provided above are for guidance, and it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of FPL-55712 using a Functional Assay (e.g., Calcium Flux)
-
Cell Seeding: Seed your cells of interest in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Agonist EC50/EC80 Determination (Preliminary Experiment):
-
Prepare serial dilutions of a CysLT1 receptor agonist (e.g., LTD4) in an appropriate assay buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Add the different concentrations of the agonist to the cells and measure the change in fluorescence using a plate reader.
-
Calculate the EC50 and EC80 values from the dose-response curve.
-
-
FPL-55712 Dose-Response Experiment:
-
Prepare serial dilutions of FPL-55712 in the assay buffer. A common starting range is 10 nM to 100 µM.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest FPL-55712 concentration).
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with the different concentrations of FPL-55712 or vehicle for 15-60 minutes at 37°C.
-
Add the pre-determined EC80 concentration of the agonist to all wells.
-
Measure the change in fluorescence.
-
-
Data Analysis:
-
Normalize the fluorescence response to the vehicle control (representing 0% inhibition) and a no-agonist control (representing 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the FPL-55712 concentration.
-
Determine the IC50 value of FPL-55712 using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: Assessing FPL-55712 Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of FPL-55712 in complete cell culture medium. It is advisable to test a broad concentration range, extending beyond the expected efficacious concentrations (e.g., 0.1 µM to 200 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Replace the existing medium with the medium containing the different concentrations of FPL-55712.
-
Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot cell viability against the FPL-55712 concentration to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
Caption: Leukotriene signaling pathway and the mechanism of action of FPL-55712.
Caption: Experimental workflow for optimizing FPL-55712 concentration.
Caption: Troubleshooting decision tree for FPL-55712 experiments.
References
- 1. litfl.com [litfl.com]
- 2. Effects of FPL-55712 or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a leukotriene receptor antagonist, FPL 55712, on estrogen-induced uterine hyperemia in the nonpregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FPL-55712 In Vivo Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals using the cysteinyl leukotriene receptor antagonist, FPL-55712, in in vivo experiments.
Troubleshooting and FAQs
This section addresses specific issues that may arise during in vivo experiments with FPL-55712.
Q1: Why am I observing lower than expected efficacy of FPL-55712 in my in vivo model?
Possible Causes and Solutions:
-
Inadequate Dosing: The administered dose may be insufficient to achieve therapeutic concentrations at the target site.
-
Troubleshooting: Conduct a dose-response study to determine the optimal dose for your specific model and endpoint. Review literature for doses used in similar models.
-
-
Route of Administration and Pharmacokinetics: FPL-55712 has a very short biological half-life when administered intravenously (IV), approximately 1.7 minutes in guinea pigs.[1] This can lead to rapid clearance and insufficient exposure at the target receptor.
-
Troubleshooting:
-
Consider alternative routes of administration, such as aerosol delivery, which has been shown to significantly prolong the biological half-life to 90-120 minutes.[1]
-
For IV administration, a continuous infusion rather than a bolus injection may be necessary to maintain effective plasma concentrations.
-
-
-
Vehicle and Solubility: Poor solubility of FPL-55712 in the chosen vehicle can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting: Ensure FPL-55712 is fully dissolved in a suitable vehicle. Common vehicles for in vivo administration of poorly water-soluble compounds include a mixture of DMSO, PEG, and saline. Always prepare fresh solutions and check for precipitation before administration.
-
-
Model-Specific Factors: The role of cysteinyl leukotrienes (CysLTs) may not be predominant in your chosen animal model of disease.
-
Troubleshooting: Confirm that the pathophysiology of your in vivo model is indeed driven by the CysLT1 receptor. Consider measuring CysLT levels in your model to confirm their involvement.
-
Q2: I am seeing inconsistent or paradoxical effects with FPL-55712. What could be the cause?
Possible Causes and Solutions:
-
Inhibition of Leukotriene Elimination: FPL-55712 has been shown to inhibit the hepatobiliary elimination of cysteinyl leukotrienes in a dose-dependent manner in rats.[2][3] This can lead to an accumulation of endogenous leukotrienes, which might counteract the antagonistic effects of the drug or lead to other unforeseen biological consequences.
-
Troubleshooting:
-
Be mindful of this dual effect, especially at higher doses. It may be necessary to use the lowest effective dose to minimize the inhibition of leukotriene clearance.
-
Consider measuring leukotriene levels in plasma or bile to assess the impact of FPL-55712 on their elimination in your model.
-
-
-
Off-Target Effects: While generally considered selective for the CysLT1 receptor, high concentrations of any antagonist could potentially lead to off-target effects.
-
Troubleshooting: Use a positive control (e.g., another well-characterized CysLT1 antagonist like montelukast) to verify that the observed effects are specific to CysLT1 receptor blockade.
-
Q3: How should I prepare FPL-55712 for in vivo administration?
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of FPL-55712. For intravenous injection, a common approach for compounds with low aqueous solubility is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable vehicle such as saline or a polyethylene (B3416737) glycol (PEG) solution. For aerosol administration, the compound may be formulated in a saline solution, potentially with a co-solvent to aid solubility.
-
Preparation and Handling:
-
Always prepare fresh formulations before each experiment to avoid degradation.
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
Administer a vehicle-only control group to account for any effects of the vehicle itself.
-
Quantitative Data
The following tables summarize key quantitative data for FPL-55712 from in vivo studies.
Table 1: In Vivo Efficacy of FPL-55712 in a Guinea Pig Model of Leukotriene-Induced Bronchoconstriction
| Parameter | Agonist | FPL-55712 Concentration (Aerosol) | Result |
| IC₅₀ | LTD₄ (25 µg/kg, i.v.) | 0.5% | Concentration-dependent inhibition |
| IC₅₀ | LTE₄ (25 µg/kg, i.v.) | 0.8% | Concentration-dependent inhibition |
Data from: Feinberg et al. (1988).[1]
Table 2: Pharmacokinetic Parameters of FPL-55712 in Guinea Pigs
| Route of Administration | Parameter | Agonist Challenged | Value |
| Intravenous | Biological Half-life | LTD₄ | 1.7 minutes |
| Intravenous | Biological Half-life | LTE₄ | 1.2 minutes |
| Aerosol | Biological Half-life | LTD₄ | 120 minutes |
| Aerosol | Biological Half-life | LTE₄ | 90 minutes |
Data from: Feinberg et al. (1988).[1]
Experimental Protocols
Detailed Methodology for Ovalbumin (OVA)-Induced Asthma Model in Guinea Pigs
This protocol is a composite based on several published studies and should be adapted and optimized for specific experimental goals.
1. Animals:
-
Male Hartley guinea pigs (300-400 g) are commonly used.
2. Sensitization:
-
On day 0, actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant, in a total volume of 0.5 mL saline.
-
A booster sensitization with the same OVA/Al(OH)₃ preparation is administered on day 7 or 14.
3. Allergen Challenge:
-
On day 21, expose the sensitized guinea pigs to an aerosol of 0.1% OVA in saline for 5-10 minutes using a nebulizer connected to an exposure chamber.
-
Control animals are challenged with saline aerosol.
4. FPL-55712 Administration:
-
Administer FPL-55712 at the desired dose and route (e.g., aerosol, i.v. infusion) at a specified time point before the OVA challenge (e.g., 15-30 minutes prior).
-
The vehicle control group should receive the vehicle alone following the same administration schedule.
5. Measurement of Airway Response:
-
Airway hyperresponsiveness (AHR) can be assessed 18-24 hours after the OVA challenge.
-
Anesthetize the animals and measure lung function parameters (e.g., lung resistance and dynamic compliance) in response to a bronchoconstrictor agent like histamine (B1213489) or methacholine.
-
Alternatively, measure bronchoconstriction immediately following the OVA challenge.
6. Bronchoalveolar Lavage (BAL) and Histology:
-
At the end of the experiment, perform a bronchoalveolar lavage to collect airway inflammatory cells. Perform total and differential cell counts (e.g., for eosinophils, neutrophils).
-
Collect lung tissue for histological analysis to assess inflammation, mucus production, and airway remodeling.
Mandatory Visualizations
Caption: Cysteinyl Leukotriene Signaling Pathway and FPL-55712 Mechanism of Action.
Caption: Experimental Workflow for an Ovalbumin-Induced Asthma Model in Guinea Pigs.
References
- 1. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FPL-55712 Free Base
Welcome to the technical support center for FPL-55712 free base. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is FPL-55712 and what are its general properties?
FPL-55712 is a widely used leukotriene receptor antagonist. It is utilized in research to inhibit the contraction of smooth muscle induced by leukotrienes C4, D4, E4, and F4. Key properties of the free base are summarized below.
| Property | Value |
| Chemical Name | 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid |
| Molecular Formula | C₂₇H₃₀O₉ |
| Molecular Weight | 498.52 g/mol |
| Purity | Typically ≥97% |
| Solubility | Soluble to 50 mM in 100mM NaOH.[1] |
| Storage | Store at -20°C.[1] |
Q2: I am observing lower than expected activity with FPL-55712 in my cell-based assays. What could be the cause?
Lower than expected activity can stem from several factors, with compound degradation in the cell culture media being a primary suspect. The stability of FPL-55712 in your specific experimental setup (media composition, pH, temperature, light exposure) may be influencing its effective concentration. It is highly recommended to empirically determine the stability of FPL-55712 under your specific experimental conditions.
Q3: How can I assess the stability of FPL-55712 in my cell culture media?
A stability study is recommended. This typically involves incubating FPL-55712 in your media of choice under your experimental conditions (e.g., 37°C, 5% CO₂) for various durations. At each time point, an aliquot of the media is analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of the parent compound.
Q4: What are common signs of FPL-55712 degradation or instability in media?
-
Variability in experimental results: Inconsistent data between replicate experiments or over time can be a sign of compound instability.
-
Precipitation: Visual inspection of the media for any particulate matter is crucial. Precipitation indicates that the compound is coming out of solution, reducing its effective concentration.
-
Unexpected cytotoxicity: Degradation products may exhibit different toxicity profiles compared to the parent compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound in media.
Issue 1: Suspected Precipitation of FPL-55712 in Media
Symptoms:
-
Visible particulates or cloudiness in the cell culture media after adding FPL-55712.
-
Inconsistent assay results.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the media under a microscope after the addition of FPL-55712.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to prepare the stock solution is at a non-toxic and soluble level in the final media volume (typically ≤ 0.5%).
-
Concentration Reduction: Consider lowering the working concentration of FPL-55712 to a level below its solubility limit in your specific media.
-
Alternative Solvents: Test alternative biocompatible solvents for the initial stock solution preparation.
Diagram: Troubleshooting Precipitation Issues
Caption: A logical workflow for troubleshooting precipitation of FPL-55712 in media.
Issue 2: Inconsistent or Lower Than Expected Biological Activity
Symptoms:
-
High variability in dose-response curves.
-
The observed potency is significantly lower than reported in the literature.
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Prepare fresh stock solutions of FPL-55712. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Confirm the initial concentration of your stock solution using a validated analytical method.
-
-
Media Stability Study:
-
Perform a time-course experiment to determine the stability of FPL-55712 in your specific cell culture media and under your experimental conditions.
-
-
Control Experiments:
-
Include a positive control compound with known stability and activity in your assay to ensure the assay itself is performing correctly.
-
Diagram: Investigating Inconsistent Biological Activity
Caption: A decision tree for troubleshooting inconsistent FPL-55712 activity.
Experimental Protocols
Protocol: Assessing the Stability of FPL-55712 in Cell Culture Media
This protocol provides a general framework for determining the stability of FPL-55712 in a specific cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), supplemented as required for your experiments.
-
Appropriate solvent for FPL-55712 (e.g., DMSO).
-
Sterile, nuclease-free microcentrifuge tubes or a multi-well plate.
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
2. Procedure:
-
Prepare a stock solution of FPL-55712 in the chosen solvent at a high concentration.
-
Spike the cell culture media with the FPL-55712 stock solution to achieve the desired final working concentration. Ensure the final solvent concentration is minimal.
-
Aliquot the spiked media into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Collect the T=0 sample immediately and store it at -80°C until analysis. This will serve as your baseline.
-
Incubate the remaining aliquots under your standard experimental conditions.
-
At each subsequent time point, collect the respective aliquot and store it at -80°C.
-
Analyze all samples by a validated HPLC method to quantify the concentration of FPL-55712.
-
Calculate the percentage of FPL-55712 remaining at each time point relative to the T=0 sample.
3. Data Interpretation:
The results of this study will provide a degradation profile of FPL-55712 in your specific media over time. This information can be used to determine the appropriate experimental window during which the compound concentration remains stable.
Diagram: Experimental Workflow for FPL-55712 Stability Assessment
Caption: A workflow for assessing the stability of FPL-55712 in cell culture media.
References
FPL-55712 Technical Support Center: Minimizing Precipitation in Aqueous Solutions
Welcome to the technical support center for FPL-55712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of FPL-55712, with a focus on preventing precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of FPL-55712?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of FPL-55712.[1] It is soluble up to 10 mM in DMSO. For optimal results, use anhydrous/molecular sieve-dried DMSO.
Q2: I observed precipitation when diluting my FPL-55712 DMSO stock solution into an aqueous buffer. What could be the cause?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like FPL-55712. This "solvent-shift" precipitation occurs because the compound is poorly soluble in the final aqueous environment. Key factors that can cause precipitation include:
-
Final DMSO Concentration: If the final concentration of DMSO in your aqueous solution is too low, it may not be sufficient to keep FPL-55712 dissolved.
-
Rapid Dilution: Adding the DMSO stock directly to the full volume of aqueous buffer can cause localized high concentrations of FPL-55712, leading to immediate precipitation.
-
Buffer Composition and pH: The ionic strength and pH of your aqueous buffer can significantly impact the solubility of FPL-55712.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO should generally be kept below 0.5%. However, it is crucial to determine the specific tolerance of your cell line to DMSO in a pilot experiment.
Q4: Can I store FPL-55712 in an aqueous solution?
A4: It is not recommended to store FPL-55712 in aqueous solutions for extended periods.[2][3][4] Prepare fresh aqueous working solutions from your DMSO stock on the day of the experiment. If short-term storage is unavoidable, keep the solution on ice and use it within a few hours.
Q5: Is sonication helpful for dissolving FPL-55712?
A5: Yes, sonication can aid in the dissolution of FPL-55712, particularly when preparing stock solutions or if minor precipitation is observed in your working solution. Gentle warming to 37°C can also be beneficial, but be cautious of potential compound degradation with excessive heat.
Troubleshooting Guide: FPL-55712 Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of FPL-55712 in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous buffer. | The final concentration of DMSO is too low to maintain solubility. | 1. Increase Final DMSO Concentration: If your experimental system allows, increase the final DMSO concentration. For cell-based assays, ensure this is below the toxic threshold for your cells. 2. Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, then add this intermediate solution to the final volume. 3. Use of a Co-solvent: Consider using a co-solvent like ethanol (B145695) in your initial dilution step before adding to the final aqueous buffer. |
| Precipitation observed over time in the final aqueous solution. | The compound is slowly coming out of solution due to instability in the aqueous environment. | 1. Prepare Fresh Solutions: Always prepare your aqueous working solutions of FPL-55712 immediately before use. 2. Maintain Temperature: If your experiments are conducted at 37°C, prepare and maintain your solutions at this temperature to prevent precipitation that might occur at lower temperatures. |
| Inconsistent experimental results. | Undissolved FPL-55712 is leading to inaccurate concentrations in your assays. | 1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Centrifugation: If you suspect microprecipitation, centrifuge your final working solution at high speed for 5-10 minutes and use the supernatant. Note that this will reduce the effective concentration of the compound. 3. Optimize Dilution Protocol: Revisit your dilution protocol to ensure complete dissolution. |
| Precipitation in specific buffers (e.g., phosphate-buffered saline - PBS). | The components of the buffer, such as phosphate (B84403) ions, may interact with FPL-55712, reducing its solubility. | 1. Test Different Buffers: If possible, test the solubility of FPL-55712 in alternative physiological buffers. 2. Adjust pH: The solubility of FPL-55712 may be pH-dependent. Experiment with slight adjustments to the buffer pH, if your experimental design permits. |
Quantitative Data Summary
The following table summarizes the known solubility data for FPL-55712.
| Solvent/Buffer | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Recommended for stock solutions. |
| 0.1 M NaOH | 5 mg/mL (10.03 mM) | Sonication is recommended to aid dissolution. |
| 100 mM NaOH | < 24.93 mg/mL | Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FPL-55712 Stock Solution in DMSO
Materials:
-
FPL-55712 (powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of FPL-55712 powder. For 1 mL of a 10 mM stock solution, you will need 4.985 mg (Molecular Weight = 498.52 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the FPL-55712 powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution of FPL-55712 from a DMSO Stock
This protocol provides a general guideline for diluting your DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) to a final concentration of 10 µM, while maintaining a final DMSO concentration of 0.1%.
Materials:
-
10 mM FPL-55712 stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of FPL-55712 by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of the aqueous buffer. This will give you a 100 µM solution in 1% DMSO. b. Vortex the intermediate dilution gently but thoroughly.
-
Final Dilution: a. Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer. b. Mix gently by pipetting up and down or by inverting the tube. This results in a final FPL-55712 concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Direct Dilution (Use with caution): a. If preparing a large volume, you can perform a direct dilution. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM DMSO stock to 9.99 mL of the aqueous buffer. b. Crucially , add the DMSO stock to the buffer while gently vortexing or swirling the buffer to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Leukotriene D4 Receptor Signaling Pathway
FPL-55712 is an antagonist of the leukotriene D4 (LTD4) receptor, also known as the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[5] Upon binding of its ligand, LTD4, the receptor activates intracellular signaling cascades.
Caption: FPL-55712 competitively antagonizes the CysLT1 receptor, blocking LTD4-mediated signaling.
Experimental Workflow for Preparing Aqueous Solutions
This workflow illustrates the recommended steps to minimize precipitation when preparing aqueous solutions of FPL-55712 from a DMSO stock.
Caption: Recommended workflow for preparing FPL-55712 aqueous solutions to minimize precipitation.
Logical Relationship: Troubleshooting Precipitation
This diagram outlines the decision-making process when encountering precipitation of FPL-55712.
Caption: Decision tree for troubleshooting FPL-55712 precipitation in aqueous solutions.
References
Technical Support Center: Interpreting FPL-55712 Assay Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FPL-55712 in various experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is FPL-55712 and what is its primary mechanism of action?
FPL-55712 is a pharmacological tool, specifically a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. It was one of the first discovered antagonists for what was then known as the "slow-reacting substance of anaphylaxis" (SRS-A), which is now understood to be a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By competitively blocking the CysLT1 receptor, FPL-55712 inhibits the downstream signaling pathways activated by these inflammatory mediators.
Q2: In which types of assays is FPL-55712 commonly used?
FPL-55712 is primarily used in in vitro and in vivo assays to investigate the role of cysteinyl leukotrienes in various physiological and pathological processes. Common applications include:
-
Smooth Muscle Contraction Assays: To study the bronchoconstrictor and other smooth muscle contractile effects of cysteinyl leukotrienes.
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following CysLT1 receptor activation.
-
Receptor Binding Assays: To determine the binding affinity of other compounds for the CysLT1 receptor in competitive binding studies.
-
Inflammation Models: To investigate the role of cysteinyl leukotrienes in inflammatory responses.
Q3: How should I prepare a stock solution of FPL-55712?
FPL-55712 is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to dissolve it in an organic solvent such as DMSO or ethanol. Further dilutions into aqueous buffer or cell culture media should be done just before use to minimize precipitation. Always refer to the manufacturer's instructions for specific solubility information.
Q4: What is the stability of FPL-55712 in solution?
Stock solutions of FPL-55712 in anhydrous organic solvents like DMSO can be stored at -20°C for several months. However, once diluted in aqueous solutions, the stability decreases. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antagonist activity of FPL-55712 | Degradation of FPL-55712: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of FPL-55712. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. |
| Precipitation of FPL-55712: The compound may have precipitated out of the aqueous solution. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the cells or tissues and to keep FPL-55712 in solution. Prepare fresh dilutions immediately before use. | |
| Incorrect concentration: Calculation error or use of a suboptimal concentration range. | Verify your calculations. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay. | |
| High background signal or off-target effects | Non-specific binding: FPL-55712 may be interacting with other receptors or cellular components at high concentrations. | Use the lowest effective concentration of FPL-55712. Include appropriate controls, such as vehicle-only and cells/tissues not expressing the CysLT1 receptor. |
| Solvent effects: The organic solvent used to dissolve FPL-55712 may be affecting the assay. | Ensure the final concentration of the solvent is consistent across all experimental conditions and is at a level that does not induce cellular toxicity or other artifacts. | |
| Variability between experiments | Inconsistent preparation of FPL-55712 solutions: Differences in dilution or storage. | Standardize your protocol for preparing and handling FPL-55712 solutions. Prepare a large batch of stock solution to be used across multiple experiments. |
| Biological variability: Differences in cell passages, tissue preparations, or animal responses. | Use cells within a narrow passage number range. Standardize tissue dissection and preparation methods. Use a sufficient number of replicates and animals to account for biological variability. |
Quantitative Data
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for FPL-55712 in various assay systems. These values can vary depending on the specific experimental conditions.
| Parameter | Value | Assay System | Reference |
| pA2 | 7.5 | Guinea pig trachea (antagonism of LTD4-induced contraction) | |
| IC50 | ~1 µM | Inhibition of [3H]LTD4 binding to guinea pig lung membranes | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This assay is a classic method to assess the effect of substances on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit solution. The lumen is gently flushed to remove contents.
-
Mounting: The ileum segment is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the buffer being replaced every 15 minutes.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a CysLT receptor agonist (e.g., Leukotriene D4).
-
Antagonist Incubation: The tissue is washed and allowed to return to baseline. FPL-55712 (or vehicle control) is then added to the organ bath and incubated for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of FPL-55712.
-
Data Analysis: The contractile responses are recorded, and the rightward shift in the agonist dose-response curve in the presence of FPL-55712 is used to determine its antagonist potency (pA2 value).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]) following the activation of Gq-coupled receptors like CysLT1.
Methodology:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing the CysLT1 receptor are seeded in a multi-well plate (e.g., 96-well) and cultured to an appropriate confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C for a specified time (e.g., 60 minutes).
-
Washing: The cells are washed with buffer to remove excess dye.
-
Antagonist Pre-incubation: FPL-55712 or vehicle is added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A CysLT receptor agonist (e.g., Leukotriene D4) is injected into the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified. The inhibitory effect of FPL-55712 is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
CysLT1 Receptor Binding Assay
This assay measures the ability of FPL-55712 to compete with a radiolabeled ligand for binding to the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes containing the CysLT1 receptor are prepared from a suitable cell line or tissue.
-
Assay Setup: In a multi-well plate, the following are added in order: assay buffer, a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4), varying concentrations of FPL-55712 or a non-specific binding control, and the cell membrane preparation.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of FPL-55712 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to a Ki value.
Visualizations
Cysteinyl Leukotriene Signaling Pathway
Caption: The cysteinyl leukotriene signaling pathway and the point of inhibition by FPL-55712.
Experimental Workflow for Antagonist Screening
Caption: A generalized workflow for screening antagonists like FPL-55712 in a functional assay.
References
enhancing FPL-55712 free base signal-to-noise ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving FPL-55712 free base. Our goal is to help you enhance the signal-to-noise ratio in your assays and overcome common experimental hurdles.
Troubleshooting Guides
A common challenge in assays involving FPL-55712 is achieving a robust signal-to-noise ratio. This can be influenced by a variety of factors, from reagent preparation to data acquisition. The following table summarizes key parameters that can be optimized to improve your results.
Table 1: Optimization of Key Experimental Parameters for Enhancing FPL-55712 Signal-to-Noise Ratio
| Parameter | Recommendation | Rationale | Potential Issue if Not Optimized |
| FPL-55712 Concentration | Titrate FPL-55712 to determine the optimal concentration range for your specific assay. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down based on the IC50 value. | The effective concentration can vary between cell types and assay formats. A full dose-response curve is necessary to identify the optimal concentration for inhibition without causing off-target effects. | Sub-optimal concentrations can lead to a weak signal (too low) or non-specific effects and cytotoxicity (too high), both of which decrease the signal-to-noise ratio. |
| Solvent/Vehicle | This compound is soluble in DMSO and 100mM NaOH.[1] Prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced artifacts. | High concentrations of organic solvents can be toxic to cells and may interfere with the assay chemistry, leading to a high background signal. | High solvent concentrations can lead to increased background noise, cell death, and altered cell signaling, all of which will reduce the signal-to-noise ratio. |
| Incubation Time | Optimize the pre-incubation time of cells with FPL-55712 before adding the agonist. Test a range of time points (e.g., 15, 30, 60 minutes). | Sufficient time is required for FPL-55712 to bind to the cysteinyl leukotriene receptors and exert its antagonistic effect before the agonist is introduced. | Insufficient incubation time may result in incomplete receptor blockade and a weaker than expected signal. Excessively long incubation times could lead to compound degradation or cytotoxicity. |
| Cell Density | Seed cells at a density that ensures they are in the logarithmic growth phase and form a confluent monolayer on the day of the experiment. Optimize cell number per well for your specific plate format (e.g., 96-well, 384-well). | Cell density affects the total number of receptors available for binding and the overall health of the cell culture, which can influence the magnitude of the cellular response. | Inconsistent cell seeding can lead to high variability between wells.[2] Too few cells will produce a weak signal, while too many cells can lead to a high background and artifacts due to overcrowding. |
| Agonist Concentration | Use an agonist concentration that elicits a sub-maximal response (e.g., EC80). This can be determined by performing an agonist dose-response curve. | An EC80 concentration of the agonist provides a sufficiently strong signal to detect inhibition by FPL-55712 without saturating the system, which would make it difficult to observe antagonism. | A saturating agonist concentration may overcome the inhibitory effect of FPL-55712, leading to a diminished signal window. A sub-optimal agonist concentration will result in a weak signal. |
| Assay Buffer | Use a buffer that maintains physiological pH and contains appropriate ions for cellular function (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). The addition of a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding. | The composition of the assay buffer is critical for maintaining cell health and the integrity of the assay components. BSA can block non-specific binding sites on the plate and cellular components. | An inappropriate buffer can lead to poor cell viability and a high background signal. Non-specific binding of FPL-55712 or the fluorescent probe can increase background fluorescence.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FPL-55712?
A1: FPL-55712 is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[3][4] It functions by competitively binding to the CysLT1 receptor, thereby preventing the binding of cysteinyl leukotrienes such as LTC4, LTD4, and LTE4.[5] This blockade inhibits downstream signaling pathways that lead to inflammatory responses like bronchoconstriction and mucus secretion.[1][3]
Q2: I am observing a high background signal in my fluorescence-based assay. What could be the cause?
A2: High background fluorescence can be caused by several factors:
-
Compound Autoflourescence: FPL-55712 itself may be fluorescent at the excitation and emission wavelengths of your assay. To check for this, run a control with FPL-55712 alone in the assay buffer.[2]
-
Non-specific Binding: The fluorescent probe or FPL-55712 may bind non-specifically to the microplate or cellular components. Consider increasing the number of wash steps or adding a blocking agent like BSA to your assay buffer.[2]
-
Cellular Autofluorescence: Cells naturally fluoresce, and this can be exacerbated by cell stress or death. Ensure your cells are healthy and not overly confluent.
-
Media Components: Phenol (B47542) red in cell culture media is a common source of background fluorescence. Use phenol red-free media for your assay.
Q3: My signal window (difference between positive and negative controls) is very small. How can I increase it?
A3: A small signal window can make it difficult to discern the effect of FPL-55712. To increase the signal window:
-
Optimize Agonist Concentration: As mentioned in the troubleshooting table, use an agonist concentration around the EC80 to ensure a robust but not saturating signal.
-
Increase Cell Number: A higher cell density (while avoiding overconfluence) can lead to a stronger overall signal.
-
Check Reagent Quality: Ensure that your FPL-55712, agonist, and detection reagents have not degraded. Prepare fresh solutions.
-
Instrument Settings: Optimize the gain settings on your plate reader or microscope to maximize the signal from your positive control without saturating the detector.
Q4: There is high variability between my replicate wells. What are the likely sources of this variability?
A4: High variability can obscure real biological effects. Common sources include:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even settling of cells.[2]
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells or fill them with sterile media or water.[2]
-
Incomplete Compound Mixing: Ensure that FPL-55712 and other reagents are thoroughly mixed in each well.
Q5: Are there any known off-target effects of FPL-55712 that could interfere with my experiments?
A5: While FPL-55712 is considered a selective CysLT1 receptor antagonist, like many small molecules, it may have off-target effects, especially at high concentrations. To confirm that the observed effect is due to specific CysLT1 antagonism, consider the following controls:
-
Use a Structurally Different CysLT1 Antagonist: A positive control with another known CysLT1 antagonist (e.g., Montelukast) can help confirm that the observed effect is on-target.[6]
-
Rescue Experiment: An excess of the natural ligand (e.g., LTD4) should be able to overcome the competitive antagonism of FPL-55712.[6]
-
Negative Control Cell Line: Use a cell line that does not express the CysLT1 receptor to check for non-specific effects of FPL-55712.[6]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Measure FPL-55712 Antagonist Activity
This protocol describes a general method for assessing the antagonist activity of FPL-55712 by measuring its ability to inhibit leukotriene-induced calcium mobilization in a CysLT1-expressing cell line.
Materials:
-
CysLT1-expressing cell line (e.g., CHO-K1 cells stably expressing the human CysLT1 receptor)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
CysLT1 agonist (e.g., Leukotriene D4 - LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Seed the CysLT1-expressing cells into a 96-well black, clear-bottom plate at a pre-optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Wash the cells once with assay buffer.
-
Add the loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of FPL-55712 in assay buffer. Also, prepare a vehicle control (e.g., 0.5% DMSO in assay buffer).
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the FPL-55712 dilutions or vehicle control to the appropriate wells and incubate for 20 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Using the instrument's injector, add a pre-determined EC80 concentration of LTD4 to all wells.
-
Immediately begin measuring the fluorescence intensity every second for at least 2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in each FPL-55712-treated well as a percentage of the response in the vehicle-treated (agonist only) wells.
-
Plot the normalized response against the logarithm of the FPL-55712 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. FPL 55712 | LTR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of FPL-55712 and Montelukast in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key leukotriene receptor antagonists, FPL-55712 and montelukast (B128269), based on their performance in preclinical asthma models. The information is intended to support researchers and professionals in the field of respiratory drug development.
Executive Summary
Both FPL-55712 and montelukast are potent antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the pathophysiology of asthma. They effectively inhibit the bronchoconstrictor and pro-inflammatory effects of cysteinyl leukotrienes. While montelukast has been extensively studied and is a widely prescribed medication for asthma and allergic rhinitis, FPL-55712 has been a valuable experimental tool that helped elucidate the role of leukotrienes in asthma. This guide synthesizes available preclinical data to draw a comparative picture of their efficacy in animal models of asthma.
Mechanism of Action
FPL-55712 and montelukast share a common mechanism of action. They are both selective and competitive antagonists of the CysLT1 receptor.[1] By blocking this receptor, they prevent the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators released from mast cells and eosinophils.[1] This blockade leads to a reduction in bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment, all hallmark features of asthma.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparative studies between FPL-55712 and montelukast in the same preclinical asthma models are limited in the available scientific literature. However, by collating data from separate studies using similar models and endpoints, we can infer their relative efficacy.
Inhibition of Bronchoconstriction
Both compounds have demonstrated significant efficacy in inhibiting leukotriene-induced bronchoconstriction in guinea pig models.
| Compound | Animal Model | Challenge | Route of Administration | Key Finding |
| FPL-55712 | Guinea Pig | LTD₄-induced bronchoconstriction | Intravenous | Potent antagonist of SRS-A (Slow-Reacting Substance of Anaphylaxis) |
| Montelukast | Guinea Pig | LTD₄-induced bronchoconstriction | Intravenous | Potently inhibited LTD₄-induced bronchoconstriction |
| Montelukast | Guinea Pig | Ovalbumin-induced bronchoconstriction | Inhalation | Significantly suppressed the increase in airway pressure |
Experimental Protocol: Guinea Pig Model of Bronchoconstriction
A common experimental design involves sensitizing guinea pigs to an allergen like ovalbumin. Following sensitization, the animals are challenged with the allergen or a specific leukotriene (e.g., LTD₄). Airway resistance is measured to quantify the degree of bronchoconstriction. The test compound (FPL-55712 or montelukast) is administered prior to the challenge to assess its inhibitory effect.
Reduction of Airway Inflammation (Eosinophil Infiltration)
Montelukast has been extensively shown to reduce eosinophil infiltration in the airways in various animal models of allergic asthma. While FPL-55712's primary characterization was as a bronchoconstriction inhibitor, its role as a CysLT1 antagonist implies an effect on eosinophil-mediated inflammation.
| Compound | Animal Model | Key Finding |
| Montelukast | Brown Norway Rat | Significantly reduced the number of eosinophils in bronchoalveolar lavage (BAL) fluid and lung tissue following antigen challenge.[2] |
| Montelukast | Guinea Pig | Reduced the accumulation of eosinophils in small intra-parenchymal bronchi after ovalbumin challenge.[3] |
| Montelukast | Mouse | Treatment with montelukast was able to reduce eosinophils in an experimental model of pulmonary allergic inflammation.[4] |
Experimental Protocol: Assessment of Airway Inflammation
Animal models of allergic asthma, often using ovalbumin sensitization and challenge in rats or mice, are employed. Following the final allergen challenge, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells. The total and differential cell counts, with a focus on eosinophils, are then determined. Lung tissue can also be collected for histological analysis to assess cellular infiltration.
Data Summary Tables
Table 1: Effects on Bronchoconstriction
| Parameter | FPL-55712 | Montelukast |
| Target | CysLT1 Receptor | CysLT1 Receptor |
| Animal Model | Guinea Pig, Rat | Guinea Pig, Rat, Mouse |
| Inhibition of LTD₄-induced Bronchoconstriction | Demonstrated | Demonstrated |
| Inhibition of Allergen-induced Bronchoconstriction | Implied (as SRS-A antagonist) | Demonstrated |
Table 2: Effects on Airway Inflammation
| Parameter | FPL-55712 | Montelukast |
| Reduction of Eosinophil Infiltration | Not extensively documented in available literature | Consistently demonstrated in multiple models[2][3][4] |
| Effect on Pro-inflammatory Cytokines | Not extensively documented | Shown to reduce levels of IL-4, IL-5, and IL-13 in some models |
Signaling Pathway
The therapeutic effect of both FPL-55712 and montelukast is rooted in their ability to interrupt the signaling cascade initiated by cysteinyl leukotrienes.
Conclusion
Both FPL-55712 and montelukast are effective CysLT1 receptor antagonists that demonstrate significant efficacy in preclinical models of asthma, particularly in inhibiting bronchoconstriction. Montelukast has been more extensively characterized, with a proven ability to also reduce key features of airway inflammation, such as eosinophil infiltration. The available data suggests that both compounds operate through the same primary mechanism of action. While FPL-55712 remains a valuable pharmacological tool, montelukast has progressed to become a cornerstone in the clinical management of asthma. Future preclinical studies directly comparing novel CysLT1 receptor antagonists should consider including montelukast as a benchmark comparator.
References
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Asthma, rhinitis, other respiratory diseases Montelukast, a leukotriene receptor antagonist, inhibits the late airway response to antigen, airway eosinophilia, and IL-5-expressing cells in Brown Norway rats | Semantic Scholar [semanticscholar.org]
- 3. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Eosinophilic Inflammation in Allergic Asthma [frontiersin.org]
Potency Showdown: A Comparative Analysis of FPL-55712 and Zafirlukast as CysLT1 Receptor Antagonists
For Immediate Release
In the landscape of respiratory and inflammatory disease research, the quest for potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonists remains a critical endeavor. This guide provides a detailed, data-driven comparison of two key compounds in this class: FPL-55712, a foundational tool in leukotriene research, and zafirlukast (B1683622), a clinically approved anti-asthmatic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative potency, supported by experimental data and detailed methodologies.
Executive Summary
Zafirlukast emerges as a significantly more potent CysLT1 receptor antagonist than FPL-55712. While FPL-55712 was instrumental as a prototype in the field, zafirlukast exhibits substantially higher affinity for the CysLT1 receptor, as evidenced by its lower inhibitory constant (K_i) and half-maximal inhibitory concentration (IC50) values in various in vitro assays. This superior potency translates to more effective blockade of the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the available quantitative data on the potency of FPL-55712 and zafirlukast. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data has been compiled from various sources.
| Compound | Assay Type | Tissue/Cell Source | Ligand | Potency (IC50/K_i/pA2) | Reference |
| Zafirlukast | Radioligand Binding | Guinea Pig Lung Membranes | [³H]LTD₄ | K_i: 0.34 nM | [1] |
| Radioligand Binding | Human Lung Membranes | [³H]LTD₄ | K_i: 1.1 - 3.7 nM | [1] | |
| Functional Assay (Mucus Secretion) | Guinea Pig Trachea | LTD₄ | IC50: 0.6 µM | [2][3] | |
| Functional Assay (Contraction) | Guinea Pig Trachea | LTD₄ | pK_B: 7.0 | [2][3] | |
| FPL-55712 | Radioligand Binding | Guinea Pig Lung Membranes | [³H]LTD₄ | Competed with [³H]-LTD₄ | |
| Functional Assay (Bronchoconstriction) | Guinea Pig (in vivo, aerosol) | LTD₄ | IC50: 0.5% | ||
| Functional Assay (Bronchoconstriction) | Guinea Pig (in vivo, aerosol) | LTE₄ | IC50: 0.8% |
Note: A direct comparison of the in vivo aerosol IC50 for FPL-55712 with the in vitro molar concentration data for zafirlukast is not feasible. However, literature suggests zafirlukast is approximately 1,200-fold more potent than FPL-55712 in antagonizing [³H]LTD₄ binding to human lung membranes[1].
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Guinea pig or human lung tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled CysLT1R ligand (e.g., [³H]LTD₄) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (FPL-55712 or zafirlukast) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1R ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The inhibitory constant (K_i) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Guinea Pig Trachea Contraction)
This assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a CysLT1R agonist.
1. Tissue Preparation:
-
Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissues are allowed to equilibrate under a resting tension.
2. Agonist-Induced Contraction:
-
A cumulative concentration-response curve to a CysLT1R agonist (e.g., LTD₄) is established to determine the baseline contractile response.
3. Antagonist Incubation:
-
The tissues are washed and then incubated with a fixed concentration of the antagonist (FPL-55712 or zafirlukast) for a predetermined period.
4. Antagonism Measurement:
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
The degree of rightward shift in the concentration-response curve is used to determine the antagonist's potency, often expressed as a pA2 or pK_B value.
Mandatory Visualizations
Cysteinyl Leukotriene Signaling Pathway and Antagonist Mechanism of Action
Caption: CysLT1R signaling and antagonist action.
General Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for radioligand binding assay.
References
- 1. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 2. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FPL-55712 and Pranlukast in Leukotriene Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FPL-55712 and pranlukast (B1678047), two key antagonists of the cysteinyl leukotriene (CysLT) signaling pathway. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators implicated in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects, including bronchoconstriction, airway edema, and inflammatory cell recruitment, are primarily mediated through the cysteinyl leukotriene receptor 1 (CysLT1). This guide summarizes their comparative inhibitory performance based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The following tables provide a summary of the quantitative data on the inhibitory potency of FPL-55712 and pranlukast. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Inhibition of Leukotriene-Mediated Responses
| Compound | Assay Type | Tissue/Cell Preparation | Agonist | Potency (IC₅₀/Kᵢ) | Reference |
| FPL-55712 | Radioligand Binding | Guinea Pig Lung Membranes | [³H]LTD₄ | Kᵢ ≈ 837 nM* | [1] |
| Pranlukast | Mucus Secretion Inhibition | Guinea Pig Trachea | LTD₄ | IC₅₀ = 0.3 µM (300 nM) | [2] |
| Pranlukast | Radioligand Binding | Lung Membranes | [³H]LTD₄ | Kᵢ = 0.99 ± 0.19 nM | |
| Pranlukast | Radioligand Binding | Lung Membranes | [³H]LTE₄ | Kᵢ = 0.63 ± 0.11 nM | |
| Pranlukast | Radioligand Binding | Lung Membranes | [³H]LTC₄ | Kᵢ = 5640 ± 680 nM |
*Note: The Kᵢ for FPL-55712 is estimated based on a study reporting it to be 3100-fold less potent than ICI 198,615 (Kᵢ = 0.27 nM) in inhibiting [³H]LTD₄ binding to guinea pig lung receptors.[1]
Table 2: Functional Antagonism in Smooth Muscle
| Compound | Assay Type | Tissue Preparation | Agonist | Potency (pA₂/pKB) | Reference |
| FPL-55712 | Smooth Muscle Contraction | Guinea Pig Trachea | LTD₄ | Data not available in a directly comparable format | |
| Pranlukast | Smooth Muscle Contraction | Human Bronchus | LTD₄ | pKB = 6.9 | [3] |
| Pranlukast | Mucus Secretion Inhibition | Guinea Pig Trachea | LTD₄ | pKB = 7.0 | [2] |
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Both FPL-55712 and pranlukast are selective, competitive antagonists of the CysLT1 receptor. By binding to this receptor, they prevent the binding of endogenous cysteinyl leukotrienes, thereby inhibiting the downstream signaling cascade that leads to inflammatory responses.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to assess the inhibitory activity of FPL-55712 and pranlukast.
Radioligand Binding Assay for CysLT1 Receptor
This assay determines the binding affinity (Kᵢ) of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: A crude membrane fraction rich in CysLT1 receptors is prepared from a suitable tissue source, such as guinea pig lung parenchyma. The tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the membrane fraction. The protein concentration of the final membrane suspension is determined.
-
Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled test compound (FPL-55712 or pranlukast).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Guinea Pig Tracheal Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a CysLT1 receptor agonist.
Methodology:
-
Tissue Preparation: A guinea pig is humanely euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O₂/5% CO₂). The trachea is cleaned of adhering connective tissue and cut into spiral strips.
-
Organ Bath Setup: The tracheal strips are mounted in an organ bath containing the physiological salt solution maintained at 37°C and continuously aerated with carbogen. The strips are connected to an isometric force transducer to record changes in muscle tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.
-
Antagonist Incubation: The test compound (FPL-55712 or pranlukast) is added to the organ bath at a specific concentration and incubated for a predetermined period.
-
Agonist Challenge: A cumulative concentration-response curve to a CysLT1 agonist, typically LTD₄, is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
-
Data Analysis: The potency of the antagonist is often expressed as a pA₂ or pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Conclusion
Both FPL-55712 and pranlukast function as antagonists of the CysLT1 receptor, a critical target in the inflammatory cascade of asthma and other allergic diseases. Based on the available, albeit indirect, comparative data, pranlukast appears to be a more potent inhibitor of CysLT1 receptor-mediated responses than the earlier prototype antagonist, FPL-55712. The quantitative data from radioligand binding and functional smooth muscle assays support the efficacy of both compounds in blocking the effects of cysteinyl leukotrienes. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these important pharmacological tools.
References
- 1. Inhibition of 3H-leukotriene D4 binding to guinea pig lung receptors by the novel leukotriene antagonist ICI 198,615 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-55712: A Comparative Analysis Against Modern CysLT1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pioneering cysteinyl leukotriene receptor 1 (CysLT1) antagonist, FPL-55712, with the clinically established drugs Montelukast, Zafirlukast, and Pranlukast. This document outlines their performance based on available experimental data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
FPL-55712, a chromone (B188151) carboxylic acid, was instrumental in the early understanding of cysteinyl leukotriene (CysLT) pathophysiology and the development of subsequent CysLT1 receptor antagonists. While no longer in clinical use, its pharmacological profile serves as a crucial benchmark for evaluating modern asthma and allergic rhinitis therapies.
Quantitative Comparison of CysLT1 Antagonists
The following table summarizes the available quantitative data for FPL-55712 and its more modern counterparts. Direct head-to-head comparative studies including FPL-55712 are limited; therefore, data from various sources are presented. It is important to note that variations in experimental conditions (e.g., tissue preparation, radioligand used) can influence the absolute values.
| Antagonist | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Rank Order of Potency ([3H]-LTD4 Binding) |
| FPL-55712 | Data not available in direct comparative studies | Data not available in direct comparative studies | Not available |
| Montelukast | ~0.2 - 5.0 | ~0.3 - 10 | 1 (equal to Zafirlukast)[1] |
| Zafirlukast | ~0.2 - 2.5 | ~1.0 - 20 | 1 (equal to Montelukast)[1] |
| Pranlukast | ~1.0 - 10 | ~5.0 - 50 | 2[1] |
Note: The rank order of potency for Montelukast, Zafirlukast, and Pranlukast was determined in equilibrium and kinetic binding studies using [3H]-LTD4 in human lung parenchyma membranes.[1]
Signaling Pathways and Mechanism of Action
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that exert their effects by binding to CysLT1 receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the pathological features of asthma and allergic rhinitis, including bronchoconstriction, mucus secretion, and inflammation. CysLT1 antagonists competitively block this binding, thereby mitigating these effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare CysLT1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Homogenize a tissue rich in CysLT1 receptors (e.g., guinea pig lung parenchyma) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT (e.g., [3H]-LTD4) and varying concentrations of the unlabeled antagonist (e.g., FPL-55712, Montelukast).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50 value.
Guinea Pig Ileum Contraction Assay
This functional bioassay assesses the ability of an antagonist to inhibit CysLT-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a constant tension for a period of time until a stable baseline is achieved.
-
Agonist Response: Elicit contractions by adding a CysLT agonist (e.g., LTD4) to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the CysLT1 antagonist for a predetermined period.
-
Antagonism Assessment: Re-establish the agonist concentration-response curve in the presence of the antagonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
Selectivity and Off-Target Effects
While Montelukast, Zafirlukast, and Pranlukast are highly selective for the CysLT1 receptor, some studies suggest they may possess secondary anti-inflammatory properties that are independent of CysLT1 antagonism.[2][3] These off-target effects may contribute to their overall clinical efficacy. Information regarding the selectivity profile of FPL-55712 is less comprehensive in the available literature.
In Vivo Efficacy
Animal models, particularly ovalbumin-sensitized models of allergic asthma in guinea pigs or mice, are crucial for evaluating the in vivo efficacy of CysLT1 antagonists. These models allow for the assessment of the drugs' effects on key asthma-related parameters such as bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration into the lungs. While FPL-55712 demonstrated efficacy in such preclinical models, the later generation antagonists have undergone more extensive in vivo characterization leading to their clinical approval.
References
- 1. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of FPL-55712 as a CysLT1 Antagonist
A comprehensive guide for researchers and drug development professionals evaluating FPL-55712 in the context of established cysteinyl leukotriene receptor 1 (CysLT1) antagonists, Montelukast (B128269) and Zafirlukast (B1683622). This document provides a detailed comparison of their performance based on experimental data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] They exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor.[3] Activation of the CysLT1 receptor on various cell types, including airway smooth muscle and inflammatory cells, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment.[1]
The development of CysLT1 receptor antagonists has been a significant advancement in the management of these conditions.[4] Montelukast and Zafirlukast are widely used and well-characterized CysLT1 antagonists.[1][2] FPL-55712, an earlier compound, was one of the first identified selective antagonists of the slow-reacting substance of anaphylaxis (SRS-A), now known to be the cysteinyl leukotrienes.[5][6] This guide provides a comparative validation of FPL-55712 as a CysLT1 antagonist against the benchmark drugs Montelukast and Zafirlukast, presenting key performance data and detailed experimental methodologies to aid in research and development.
Data Presentation: Comparative Performance of CysLT1 Antagonists
The following tables summarize the quantitative data on the binding affinity and functional potency of FPL-55712, Montelukast, and Zafirlukast for the CysLT1 receptor.
| Compound | Receptor | Assay Type | Species | Kᵢ (nM) | Reference |
| FPL-55712 | CysLT1 | Radioligand Binding | Guinea Pig | Data Not Available | |
| Montelukast | CysLT1 | Radioligand Binding | Guinea Pig Lung | 0.18 ± 0.03 | [7] |
| Zafirlukast | CysLT1 | Radioligand Binding | Guinea Pig Lung | ~0.36 (Derived from affinity) | [8][9] |
Table 1: Comparative Binding Affinity (Kᵢ) at the CysLT1 Receptor. This table compares the equilibrium dissociation constant (Kᵢ) of the antagonists, indicating their binding affinity for the CysLT1 receptor. A lower Kᵢ value signifies a higher binding affinity.
| Compound | Receptor | Assay Type | Species/Tissue | IC₅₀ (nM) | Reference |
| FPL-55712 | CysLT1 | Calcium Mobilization | Data Not Available | Data Not Available | |
| Montelukast | CysLT1 | Calcium Mobilization | Human Monocyte-like Cells (U937) | Data Not Available | [10] |
| Zafirlukast | CysLT1 | Calcium Mobilization | Human Embryonic Kidney (HEK293) cells | ~17,000 (Off-target effect on VRAC) | [11][12] |
Table 2: Comparative Functional Potency (IC₅₀) in Calcium Mobilization Assays. This table presents the half-maximal inhibitory concentration (IC₅₀) of the antagonists in functional assays measuring the inhibition of CysLT-induced intracellular calcium mobilization. A lower IC₅₀ value indicates greater potency.
| Compound | Receptor | Assay Type | Species/Tissue | pA₂ | Reference |
| FPL-55712 | CysLT1 | Organ Bath (LTD₄-induced contraction) | Guinea Pig Trachea | Evidence for two receptors with different affinities | [5] |
| Montelukast | CysLT1 | Organ Bath (LTD₄-induced contraction) | Guinea Pig Small Bronchi | 8.3 | [13] |
| Zafirlukast | CysLT1 | Organ Bath (LTD₄-induced mucus secretion) | Guinea Pig Trachea | pK₈ of 7 (for Pranlukast (B1678047), a similar antagonist) | [14] |
Table 3: Comparative Functional Potency (pA₂) in Organ Bath Assays. This table shows the pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CysLT1 receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues (e.g., guinea pig lung) or cultured cells expressing the CysLT1 receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]-LTD₄), and varying concentrations of the unlabeled antagonist (FPL-55712, Montelukast, or Zafirlukast).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled CysLT1 agonist or antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To measure the functional potency (IC₅₀) of a test compound in inhibiting CysLT1 receptor-mediated intracellular calcium mobilization.
Protocol:
-
Cell Culture and Loading:
-
Culture cells endogenously expressing or transfected with the CysLT1 receptor (e.g., U937 cells or HEK293 cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Antagonist Incubation and Agonist Stimulation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (FPL-55712, Montelukast, or Zafirlukast) for a defined period.
-
Stimulate the cells with a fixed concentration of a CysLT1 agonist (e.g., LTD₄).
-
-
Fluorescence Measurement:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist-induced response as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Bronchoconstriction Assay
Objective: To evaluate the in vivo efficacy of a test compound in antagonizing CysLT-induced bronchoconstriction.
Protocol:
-
Animal Preparation:
-
Anesthetize guinea pigs and cannulate the trachea for artificial ventilation.
-
Monitor respiratory parameters such as airway pressure or pulmonary resistance.
-
-
Drug Administration:
-
Administer the antagonist (FPL-55712, Montelukast, or Zafirlukast) via an appropriate route (e.g., intravenous, intratracheal, or oral) at various doses.
-
-
Bronchoconstrictor Challenge:
-
After a predetermined pretreatment time, challenge the animals with an intravenous injection or aerosol inhalation of a CysLT1 agonist (e.g., LTD₄).
-
-
Measurement of Bronchoconstriction:
-
Record the changes in airway pressure or pulmonary resistance following the agonist challenge.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the bronchoconstrictor response for each dose of the antagonist.
-
Determine the dose-response relationship and calculate the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).
-
Mandatory Visualizations
CysLT1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, leading to key pathological responses in asthma and allergic rhinitis.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of an antagonist for the CysLT1 receptor.
Logical Relationship of Experimental Validation
This diagram illustrates the logical flow of experiments from in vitro characterization to in vivo validation for a CysLT1 antagonist.
References
- 1. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneity of leukotriene receptors in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reversal of anaphylaxis in guinea pig lung strip by compound FPL 55712, an SRS-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. atsjournals.org [atsjournals.org]
- 10. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FPL-55712 and Newer Cysteinyl Leukotriene Receptor Antagonists in Binding Affinity
In the landscape of pharmacological research, particularly in the study of inflammatory and allergic responses, cysteinyl leukotriene receptor (CysLT1R) antagonists play a pivotal role. This guide provides a detailed comparison of the binding affinity of the early antagonist, FPL-55712, with that of newer, more widely used antagonists such as montelukast, zafirlukast, and pranlukast (B1678047). This objective analysis is supported by available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview.
Introduction to CysLT1 Receptor Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators of inflammation and allergic reactions. They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which is a G-protein coupled receptor. Activation of the CysLT1 receptor triggers a signaling cascade leading to bronchoconstriction, increased vascular permeability, and eosinophil migration, all hallmark features of asthma and allergic rhinitis.
FPL-55712 was one of the first compounds identified as a selective antagonist of what was then known as the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as a mixture of cysteinyl leukotrienes. While a pioneering tool in leukotriene research, its therapeutic development was hampered by a short biological half-life. The subsequent development of newer antagonists like montelukast, zafirlukast, and pranlukast has led to significant advancements in the treatment of asthma and allergic rhinitis.
Comparative Binding Affinity
The binding affinity of an antagonist for its receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity.
In contrast, the binding affinities of newer, clinically approved CysLT1 receptor antagonists have been extensively studied and are well-documented.
Table 1: Binding Affinities of CysLT1 Receptor Antagonists
| Compound | Receptor/Tissue Source | Radioligand | Binding Affinity (nM) |
| FPL-55712 | Various (e.g., guinea pig ileum) | - | pA₂ values reported (functional antagonism), direct Kᵢ/IC₅₀ on cloned human CysLT1R not readily available. |
| Montelukast | Human CysLT1 Receptor | [³H]LTD₄ | Kᵢ = 0.18 - 5.2 |
| Zafirlukast | Human CysLT1 Receptor | [³H]LTD₄ | Kᵢ = 0.26 - 2.1 |
| Pranlukast | Human Lung Membranes | [³H]LTD₄ | Kᵢ = 0.99 - 7.5 |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the assay buffer composition. The ranges provided reflect values reported across different studies.
Experimental Protocols
The determination of binding affinity for CysLT1 receptor antagonists is predominantly carried out using radioligand binding assays. Below is a detailed methodology for a typical competitive binding experiment.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human CysLT1 receptor (e.g., U937 cells, CHO-K1 cells, or human lung tissue).
-
Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled CysLT1 receptor ligand, most commonly [³H]LTD₄, is incubated with a fixed amount of the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., FPL-55712, montelukast) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled CysLT1 receptor agonist or antagonist.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cysteinyl Leukotriene Receptor Signaling Pathway
The binding of cysteinyl leukotrienes to the CysLT1 receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.
Conclusion
FPL-55712 holds a significant place in the history of pharmacology as a foundational tool for understanding the role of cysteinyl leukotrienes in pathophysiology. While quantitative binding affinity data for FPL-55712 at the cloned human CysLT1 receptor is scarce, its functional antagonism laid the groundwork for the development of newer, more potent, and clinically successful antagonists.
Modern antagonists such as montelukast, zafirlukast, and pranlukast exhibit high binding affinities for the CysLT1 receptor, with Kᵢ values in the low nanomolar range. This high affinity translates to their potent clinical efficacy in the management of asthma and allergic rhinitis. The detailed experimental protocols and understanding of the CysLT1 receptor signaling pathway continue to drive the discovery and development of novel therapeutics targeting this important inflammatory pathway.
FPL-55712: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy of FPL-55712, a potent cysteinyl leukotriene (CysLT) receptor antagonist. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics for inflammatory and respiratory diseases.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
FPL-55712 exerts its therapeutic effects by acting as a competitive antagonist at the CysLT1 receptor, and potentially the CysLT2 receptor, thereby inhibiting the downstream signaling cascade initiated by cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are pivotal in the pathophysiology of various inflammatory conditions, contributing to bronchoconstriction, airway hyperresponsiveness, mucus secretion, and inflammatory cell recruitment.
Below is a diagram illustrating the leukotriene signaling pathway and the point of intervention for CysLT1 receptor antagonists like FPL-55712.
Preclinical Efficacy in Asthma Models
Guinea pig models of allergic asthma are well-established for evaluating the efficacy of anti-asthmatic drugs due to the similarities in airway anatomy and mediator responses to humans.[1] FPL-55712 has demonstrated significant efficacy in these models.
Ovalbumin-Induced Bronchoconstriction in Guinea Pigs
An experimental workflow for a typical ovalbumin-induced asthma model in guinea pigs is outlined below.
References
FPL-55712: A Comparative Guide to its Cysteinyl Leukotriene Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FPL-55712, a pioneering antagonist of the cysteinyl leukotriene (CysLT) receptors. While comprehensive cross-reactivity data for this prototype compound is limited in publicly available literature, this document summarizes its activity at its primary targets and offers a comparison with newer, more selective CysLT receptor antagonists. Furthermore, it details the standard experimental protocols used to assess receptor selectivity and potential off-target effects.
FPL-55712 was instrumental in the development of anti-asthmatic drugs by providing a chemical starting point for more potent and selective CysLT receptor antagonists.[1] It functions by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.
Comparative Receptor Activity
| Compound | Primary Target | Known Off-Target Interactions of Note |
| FPL-55712 | CysLT Receptors | Limited data available. Some studies suggest potential interactions with P2Y receptors.[2] |
| Montelukast (B128269) | CysLT₁ Receptor | Generally considered highly selective for the CysLT₁ receptor.[3][4] Some in vitro evidence suggests weak interaction with high-affinity LTC₄ binding sites.[3] |
| Zafirlukast | CysLT₁ Receptor | Also highly selective for the CysLT₁ receptor, acting as a competitive antagonist for LTD₄ and LTE₄.[5] |
This table is for comparative purposes and highlights the expected selectivity profile for this class of compounds. Comprehensive off-target screening data for FPL-55712 is not publicly available.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods for assessing cross-reactivity, the following diagrams illustrate the CysLT receptor signaling pathway and a general workflow for evaluating compound selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a compound at various receptors.
Radioligand Binding Assay (for determining binding affinity, e.g., Kᵢ)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: FPL-55712 or other compounds of interest.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The data are used to generate competition binding curves.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay (for determining functional activity, e.g., EC₅₀ or pA₂)
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the increase in intracellular calcium concentration that occurs upon receptor activation, particularly for Gq-coupled receptors like CysLT₁.
1. Materials and Reagents:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the target receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: A known agonist for the target receptor.
-
Test Compound: FPL-55712 or other compounds of interest.
-
Fluorescence Plate Reader with an injection system.
2. Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye.
-
Compound Addition:
-
For Antagonist Activity: Add varying concentrations of the test compound (FPL-55712) and incubate.
-
For Agonist Activity: Prepare the plate for direct addition of the test compound.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
For Antagonist Activity: Inject a fixed concentration of the agonist and measure the change in fluorescence.
-
For Agonist Activity: Inject varying concentrations of the test compound and measure the change in fluorescence.
-
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For Agonist Activity: Plot the response against the log of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For Antagonist Activity: The IC₅₀ (the concentration of the antagonist that inhibits 50% of the agonist response) is determined. The pA₂ value, a measure of antagonist potency, can be calculated using the Schild equation.
References
- 1. atsjournals.org [atsjournals.org]
- 2. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
FPL-55712: A Pioneering Prototype Paving the Way for Second-Generation Cysteinyl Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
FPL-55712, initially recognized for its antagonism of the slow-reacting substance of anaphylaxis (SRS-A), stands as a landmark molecule in the development of respiratory therapeutics. Its discovery and characterization laid the crucial groundwork for the emergence of a new class of drugs: the cysteinyl leukotriene receptor (CysLT) antagonists. This guide provides a comparative analysis of FPL-55712 as a prototype against the second-generation CysLT1 receptor antagonists, namely montelukast, zafirlukast, and pranlukast, which have become mainstays in the management of asthma and allergic rhinitis.
The Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment. The signaling cascade is initiated by the binding of CysLTs, primarily leukotriene D4 (LTD4), to their receptors, with the CysLT1 receptor being the principal target for therapeutic intervention.
Comparative Performance: FPL-55712 vs. Second-Generation Antagonists
While FPL-55712 was instrumental in validating the CysLT receptor as a therapeutic target, the second-generation antagonists were developed to overcome its limitations, such as poor oral bioavailability and short half-life. The following tables summarize the available quantitative data for a performance comparison. It is important to note that direct, head-to-head comparative studies under identical experimental conditions are limited in the published literature.
In Vitro Potency: Receptor Binding Affinity
The affinity of an antagonist for its receptor is a key determinant of its potency. This is often measured using radioligand binding assays to determine the concentration of the drug that inhibits the binding of a radiolabeled ligand by 50% (IC50) or the inhibitory constant (Ki). A lower value indicates higher affinity.
Table 1: In Vitro Potency of CysLT1 Receptor Antagonists
| Compound | Receptor/Tissue Source | Radioligand | Binding Affinity (nM) | Reference |
| FPL-55712 | Data not available in a directly comparable format | |||
| Montelukast | Human Lung Membranes | [³H]-LTD₄ | Ki = 0.18 | [1] |
| Zafirlukast | Human CysLT1 Receptor | Not Specified | Ki = 0.26 | [1] |
| Pranlukast | Human Lung Membranes | [³H]-LTD₄ | Ki = 0.99 ± 0.19 | [1] |
| Pranlukast | Recombinant Human CysLT1R | [³H]-LTD₄ | IC₅₀ = 3.8 ± 0.7 | [2] |
A direct comparative study on human lung parenchyma membranes established a rank order of potency for [³H]-LTD₄ binding as: Zafirlukast = Montelukast > Pranlukast.[1]
In Vitro Potency: Functional Antagonism (pA₂)
The pA₂ value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA₂ values indicate greater potency.
Table 2: Functional Antagonism (pA₂) of CysLT1 Receptor Antagonists
| Compound | Tissue Preparation | Agonist | pA₂ Value | Reference |
| FPL-55712 | Guinea Pig Trachea | LTD₄ | Data not directly available | |
| Montelukast | Data not directly available | |||
| Zafirlukast | Data not directly available | |||
| Pranlukast | Data not directly available |
Note: While specific pA₂ values from directly comparable studies were not found in the reviewed literature, the rank order of potency from binding affinity studies is generally reflective of functional antagonism.
In Vivo Efficacy
The therapeutic effectiveness of these antagonists is ultimately determined by their performance in vivo, where they must inhibit the physiological effects of CysLTs, such as bronchoconstriction and inflammation.
Table 3: In Vivo Efficacy of CysLT1 Receptor Antagonists
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| FPL-55712 | Anesthetized Guinea Pig | LTD₄-induced bronchoconstriction | IC₅₀ = 0.5% (aerosol) | [3] |
| FPL-55712 | Rat | IgE-mediated anaphylactic bronchoconstriction | IC₅₀ = 2.0% (aerosol) | [3] |
| FPL-55712 | Rat | CysLT-enhanced eosinophil migration | Dose-dependent inhibition | [4] |
| Montelukast | Ovalbumin-sensitized Guinea Pig | LTC₄/LTD₄-induced bronchoconstriction | Potent suppression (10mg/ml aerosol) | |
| Montelukast | Asthmatic Patients | Exercise-induced bronchoconstriction | Significant attenuation (10mg oral) |
Pharmacokinetic Properties
The clinical utility of a drug is heavily influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, which determine its bioavailability and half-life.
Table 4: Pharmacokinetic Profile of CysLT1 Receptor Antagonists
| Compound | Parameter | Value | Species | Reference |
| FPL-55712 | Biological Half-life (intravenous) | 1.7 minutes (vs LTD₄) | Guinea Pig | [3] |
| Biological Half-life (aerosol) | 120 minutes (vs LTD₄) | Guinea Pig | [3] | |
| Montelukast | Bioavailability (oral) | ~64% | Human | |
| Half-life (oral) | 2.7 - 5.5 hours | Human | ||
| Zafirlukast | Bioavailability (oral) | ~10% (with food) | Human | |
| Half-life (oral) | ~10 hours | Human | ||
| Pranlukast | Bioavailability (oral) | ~10% | Human | |
| Half-life (oral) | ~1.5 hours | Human |
Experimental Protocols
Leukotriene Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of a compound to the CysLT1 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue source (e.g., human lung parenchyma) or cultured cells expressing the CysLT1 receptor in a suitable buffer.
-
Perform a series of centrifugation steps to isolate the crude membrane fraction containing the receptors.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄).
-
Add varying concentrations of the unlabeled test antagonist (e.g., FPL-55712 or a second-generation antagonist).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioactivity.
-
Quantify the amount of bound radioligand on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test antagonist.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Conclusion
FPL-55712 holds a significant place in pharmacological history as the prototypical leukotriene antagonist that validated the CysLT receptor as a viable drug target. However, its own therapeutic potential was limited by suboptimal pharmacokinetic properties. The development of second-generation antagonists, such as montelukast, zafirlukast, and pranlukast, represents a major advancement, offering improved potency, selectivity, and oral bioavailability. These agents have demonstrated significant clinical efficacy in the treatment of asthma and allergic rhinitis. While direct quantitative comparisons with FPL-55712 are scarce, the available data clearly indicates the superior pharmacological and clinical profile of the second-generation antagonists, a testament to the iterative process of drug discovery and development that was sparked by the pioneering work on FPL-55712.
References
- 1. In-vivo allergen extract potency is maintained in a sublingual immunotherapy maintenance vial of pollens and mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
FPL-55712: A Comparative Review of a Pioneering Leukotriene Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of FPL-55712, a first-generation cysteinyl leukotriene receptor antagonist, with other key compounds in its class. This document synthesizes available preclinical data to offer insights into its pharmacological profile and relative performance.
FPL-55712 was a seminal compound in the development of leukotriene-modifying drugs. While it is not in current clinical use, understanding its characteristics provides valuable context for the evolution of this therapeutic class, which includes widely used medications such as montelukast (B128269) and zafirlukast (B1683622). This guide summarizes the key comparative data available for FPL-55712.
Comparative Preclinical Data
A key comparative study in rats investigated the effects of FPL-55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes.[1][2] The data from this study are summarized below, highlighting the differential effects of these compounds on leukotriene metabolism.
Table 1: Comparative Effects on Hepatobiliary Elimination of Radiolabeled Leukotrienes in Rats[1][2]
| Compound | Effect on [3H]-LTC4 Elimination | Effect on [3H]-LTD4 Elimination | Effect on [3H]-LTE4 Elimination | Effect on Total 3H-Leukotriene Metabolite Elimination in Bile |
| FPL-55712 | Strong, dose-dependent inhibition | Strong, dose-dependent inhibition (most effective) | Strong, dose-dependent inhibition | Potent inhibition |
| LY 163443 | Not specified | Reduced biliary [3H]-LTD4 | Not specified | Not significantly inhibited |
| MK-571 | Not specified | Potent reduction in biliary concentration | Not specified | Tended to increase (due to increased bile flow) |
Experimental Protocols
Inhibition of Cysteinyl Leukotriene Elimination in Anesthetized Rats [1][2]
-
Animal Model: Male rats under deep thiopentone anesthesia.
-
Procedure: The bile duct and urinary bladder were cannulated to collect bile and urine. Tritium-labeled leukotrienes ([3H]-LTC4, [3H]-LTD4, or [3H]-LTE4) and the leukotriene receptor antagonists (FPL-55712, LY 163443, or MK-571) were administered via central venous catheters.
-
Sample Analysis: The elimination of radiolabeled leukotriene metabolites in bile and urine was quantified over a 90-minute period. High-performance liquid chromatography (HPLC) was used to identify the 3H-leukotriene metabolites.
-
Endogenous Production: In a subset of experiments, endogenous leukotriene biosynthesis was stimulated by operative trauma, and the biliary secretion of the metabolite N-acetyl leukotriene E4 (LTE4NAc) was measured.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the leukotriene signaling pathway targeted by FPL-55712 and the experimental workflow of the comparative study.
Caption: Simplified cysteinyl leukotriene signaling pathway and the antagonistic action of FPL-55712.
Caption: Experimental workflow for the comparative study of leukotriene elimination in rats.
Discussion and Conclusion
The available preclinical data indicate that FPL-55712 is a potent inhibitor of the hepatobiliary elimination of cysteinyl leukotrienes.[1][2] This action is in contrast to other leukotriene antagonists like MK-571, which did not inhibit, and in some cases enhanced, the total biliary recovery of leukotriene metabolites.[1][2] The authors of the rat study concluded that leukotriene receptor antagonists have the potential to affect leukotriene elimination by a mechanism not necessarily related to receptor blockade, which could in turn prolong the biological half-life of leukotrienes.[1]
It is important to note that direct comparative clinical efficacy and safety data for FPL-55712 against modern leukotriene receptor antagonists like montelukast and zafirlukast are not available, as FPL-55712 was not developed for widespread clinical use. The primary value of FPL-55712 lies in its role as a pioneering pharmacological tool that paved the way for the development of the safer and more effective leukotriene modifiers used in the treatment of asthma and allergic rhinitis today.[3][4] Further research into the mechanisms by which FPL-55712 affects leukotriene elimination could provide valuable insights for the development of future therapeutics targeting the leukotriene pathway.
References
- 1. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene modifiers for asthma: Types, side effects, and more [medicalnewstoday.com]
- 4. Zafirlukast (Accolate) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Benchmark Analysis of FPL-55712's Activity Against Modern Cysteinyl Leukotriene Receptor Antagonists
For Immediate Release
This guide provides a comparative analysis of the pioneering cysteinyl leukotriene (CysLT) receptor antagonist, FPL-55712, against currently prescribed drugs: montelukast, zafirlukast, and pranlukast. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the pharmacological data that underscores the evolution of CysLT receptor antagonists.
Introduction to Cysteinyl Leukotriene Receptor Antagonism
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which is expressed on various inflammatory cells and airway smooth muscle.[1][2] Antagonism of the CysLT1 receptor is a validated therapeutic strategy to mitigate the bronchoconstriction and inflammatory responses associated with these conditions. FPL-55712 was instrumental as a prototype antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as a mixture of cysteinyl leukotrienes.[3] This guide benchmarks the in vitro and in vivo activities of FPL-55712 against the newer generation of selective CysLT1 receptor antagonists that are now in clinical use.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo activity parameters for FPL-55712 and the current generation of CysLT1 receptor antagonists. It is important to note that the data have been compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
In Vitro Receptor Binding and Functional Antagonism
| Drug | Assay Type | Tissue/Cell Line | Agonist | Parameter | Value |
| FPL-55712 | Functional Assay | Guinea Pig Ileum | LTD₄ | pA₂ | Competitive Antagonist[4] |
| Functional Assay | Guinea Pig Trachea | LTD₄ | - | Antagonist Activity Confirmed[5][6] | |
| Montelukast | Radioligand Binding | Guinea Pig Lung | [³H]-LTD₄ | Kᵢ (nM) | 0.18 |
| Functional Assay | Guinea Pig Trachea | LTD₄ | pA₂ | 9.3 | |
| Zafirlukast | Functional Assay | Guinea Pig Trachea | LTD₄ | IC₅₀ (µM) | 0.6 |
| Pranlukast | Functional Assay | Guinea Pig Trachea | LTD₄ | pKₑ | 7.0 |
| Functional Assay | Guinea Pig Trachea | LTD₄ | IC₅₀ (µM) | 0.3 |
Potency Ranking: Based on radioligand binding studies for the ³H-LTD₄ receptor (CysLT1), the rank order of potency has been reported as: Zafirlukast = Montelukast > Pranlukast .
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Radioligand Binding Assay (CysLT1 Receptor)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue source rich in CysLT1 receptors, such as guinea pig lung parenchyma. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand, typically [³H]-LTD₄, and varying concentrations of the unlabeled test compound (e.g., FPL-55712, montelukast).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Guinea Pig Trachea Contraction Assay (Functional Antagonism)
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and placed in a physiological salt solution. The trachea is then cut into rings or strips.
-
Organ Bath Setup: The tracheal preparations are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: The test antagonist (e.g., FPL-55712, montelukast) is added to the organ bath at a specific concentration and incubated with the tissue for a defined period.
-
Agonist Challenge: A cumulative concentration-response curve to a CysLT1 receptor agonist, typically LTD₄, is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Data Analysis: The dose-response curves for the agonist in the absence and presence of the antagonist are compared. A parallel rightward shift in the dose-response curve in the presence of the antagonist is indicative of competitive antagonism. The pA₂, a measure of the antagonist's potency, is then calculated using a Schild analysis.
Conclusion
FPL-55712 was a foundational tool in the study of cysteinyl leukotriene biology and the development of subsequent antagonists. While direct comparative data under identical experimental conditions is limited, the available evidence demonstrates that the modern CysLT1 receptor antagonists—montelukast, zafirlukast, and pranlukast—exhibit significantly higher potency and selectivity. The progression from FPL-55712 to these newer agents highlights the advancements in medicinal chemistry and our understanding of the CysLT receptor system, leading to the development of more effective therapies for asthma and allergic rhinitis. This guide provides a valuable resource for researchers by consolidating key comparative data and outlining the fundamental experimental protocols used to characterize these important therapeutic agents.
References
- 1. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunomart.com [immunomart.com]
- 4. Kinetics of action of two leukotriene antagonists on guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneity of leukotriene receptors in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of the mechanisms by which leukotrienes C4 and D4 elicit contraction of the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of FPL-55712 Free Base: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial handling to final disposal. FPL-55712 free base, a leukotriene receptor antagonist, requires a careful and informed approach to its disposal to ensure personnel safety and environmental protection.
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous for transport, it also notes that it may be harmful to the aquatic environment. This necessitates a cautious approach to its disposal. The following procedures provide a comprehensive guide for the proper disposal of this compound from a laboratory setting, emphasizing compliance and safety.
Hazard Assessment and Waste Classification
The first critical step is to determine whether this compound should be managed as a hazardous waste. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) office.
Key Considerations for Waste Classification:
-
Review Institutional Policies: Your organization's policies may have specific guidelines for the disposal of research chemicals, especially those with limited toxicological data.
-
Consult with EHS: The EHS office can provide guidance on interpreting local, state, and federal regulations and assist in making a formal hazardous waste determination.
-
Precautionary Principle: Given the statement regarding potential aquatic harm, it is prudent to handle this compound as a chemical with potential environmental hazards, even if it does not meet the criteria for other hazard classes.
The disposal workflow for this compound is outlined in the diagram below.
Experimental Protocols: Disposal Procedures
Based on the hazard assessment, follow the appropriate disposal pathway.
Scenario 1: this compound Determined to be Non-Hazardous
If, after consultation with your EHS office, this compound is determined to be non-hazardous waste, the following procedure for solid chemical waste can be followed.
Solid Waste Disposal:
-
Containment: Place the solid this compound in a sealed, durable container, such as a screw-cap vial or a securely taped box, to prevent dust formation and exposure to custodial staff.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and include the chemical name, "this compound."
-
Disposal: The sealed and labeled container may then be placed in the regular laboratory trash for disposal.[1][2]
Empty Container Disposal:
-
Decontamination: If the original container is empty, deface the label to remove any hazard warnings.
-
Disposal: The empty container can be disposed of in the regular trash or glass disposal box, as appropriate.[1]
Scenario 2: this compound Treated as Hazardous Waste (Precautionary Approach)
Due to the potential for aquatic toxicity, the most conservative and recommended approach is to manage this compound as hazardous waste.
Hazardous Solid Waste Disposal:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the waste.
-
Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions.
-
Containment: Collect all solid this compound waste, including contaminated items like weigh boats and wipes, in a designated hazardous waste container that is compatible with the chemical and can be securely sealed.
-
Labeling: The container must be labeled with a hazardous waste tag as required by your institution and federal regulations. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The associated hazards (e.g., "Potential Environmental Hazard")
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area until it is collected by your institution's EHS department.
-
Disposal: Contact your EHS office to arrange for the pickup and disposal of the hazardous waste container.[3][4]
Empty Container Disposal:
-
Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Rinsate Collection: The rinsate from the three rinses must be collected and disposed of as hazardous waste.[5]
-
Container Disposal: After triple-rinsing, the defaced container may be disposed of in the regular trash or glass disposal box.
Quantitative Data Summary
At present, there is no publicly available quantitative data on the aquatic toxicity (e.g., LC50, EC50) of this compound. The disposal procedures outlined above are based on the qualitative statement of potential environmental harm and general principles of laboratory chemical waste management.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous for transport; may be harmful to the aquatic environment. | SDS |
| Primary Disposal Route | To be determined by institutional EHS; precautionary disposal as hazardous waste is recommended. | General Laboratory Safety Guidelines |
By adhering to these procedures and consulting with your institution's environmental health and safety experts, you can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling F-55712 Free Base
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling FPL-55712 free base. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound requires careful handling due to its potential hazards. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling and storage, and proper disposal methods.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required PPE and safety measures to be employed.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator | Avoids inhalation of dust particles.[1] |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
| Ventilation | Work in a well-ventilated area or fume hood | Minimizes inhalation exposure to the compound.[1] |
| Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion and cross-contamination.[1] |
Operational Protocol: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory. The following diagram illustrates the key stages of this process.
Caption: Step-by-step process for handling this compound.
Storage and Disposal Plans
Storage: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] The recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[1]
Disposal: All waste material containing this compound should be collected in suitable, closed containers for disposal.[1] It is imperative to avoid creating dust during the collection and disposal process.[1] Disposal procedures must comply with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[1]
Emergency Procedures
In the event of exposure or spillage, the following first aid and containment measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]
-
After Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[1]
-
After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[1]
-
After Swallowing: Wash out the mouth with water. Do not induce vomiting.[1]
-
In Case of a Spill: Wear respiratory protection and avoid dust formation.[1] Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1] Prevent further leakage or spillage if it is safe to do so.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
